molecular formula C12H15ClO3 B562996 Clofibrate-d4 CAS No. 1189654-03-2

Clofibrate-d4

Cat. No.: B562996
CAS No.: 1189654-03-2
M. Wt: 246.72 g/mol
InChI Key: KNHUKKLJHYUCFP-KDWZCNHSSA-N
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Description

Antilipemic.>

Properties

IUPAC Name

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747366
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189654-03-2
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Clofibrate-d4, a deuterated analog of the lipid-lowering agent Clofibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Chemical Identity and Structure

This compound is a stable isotope-labeled version of Clofibrate, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolic research.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Synonyms 2-(4-Chlorophenoxy-d4)-2-methylpropanoic Acid Ethyl Ester, Ethyl this compound, [2H4]-Clofibrate
CAS Number 1189654-03-2[2][3][4][5]
Chemical Formula C₁₂H₁₁D₄ClO₃[2][3][5]
Molecular Weight 246.72 g/mol [3][5]
Canonical SMILES [2H]c1c([2H])c(OC(C)(C)C(=O)OCC)c([2H])c([2H])c1Cl
InChI Key KNHUKKLJHYUCFP-KSYWHACFNA-N

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and performance in various applications.

Table 2: Core Physicochemical Properties of this compound

PropertyValue/Description
Physical State Oil[6]
Appearance Colorless to pale-yellow liquid
Solubility Soluble in Acetonitrile. The non-deuterated form, Clofibrate, is soluble in DMSO (7 mg/mL) and Ethanol (5 mg/mL), and practically insoluble in water.[7] Similar solubility is expected for this compound.
Storage Temperature Refrigerator[6]

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the structure and data on the non-deuterated analog.

Table 3: Expected Analytical Characteristics of this compound

Analytical TechniqueExpected Characteristics
Proton NMR (¹H NMR) Signals corresponding to the ethyl group and the methyl groups. The aromatic region will show a significant reduction in signal intensity due to the deuterium substitution.
Deuterium NMR (²H NMR) A signal in the aromatic region confirming the presence and location of the deuterium atoms.
Carbon-13 NMR (¹³C NMR) Signals for all carbon atoms in the molecule. The signals for the deuterated carbons in the aromatic ring will show splitting due to C-D coupling.
Mass Spectrometry (MS) A molecular ion peak corresponding to the deuterated molecular weight (approximately 246.72 m/z). The fragmentation pattern will be similar to that of unlabeled Clofibrate but with mass shifts corresponding to the deuterated fragments.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of this compound. These are standard methods that can be adapted for this specific compound.

Determination of Physical State and Appearance

Objective: To visually inspect and record the physical state and appearance of this compound at ambient temperature.

Methodology:

  • Place a small, accurately weighed sample of this compound onto a clean, dry watch glass or into a clear glass vial.

  • Observe the sample at room temperature (approximately 20-25°C).

  • Record the physical state (e.g., liquid, oil, solid).

  • Note the color and clarity of the substance.

  • This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Prepare saturated solutions of this compound in a selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) in separate vials.

  • Add an excess amount of this compound to a known volume of each solvent.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solute.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in units such as mg/mL or moles/L.

Spectroscopic Analysis (NMR and MS)

Objective: To obtain Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for structural confirmation.

Methodology for NMR:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimal interference with the analyte signals.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ²H NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure and the positions of the deuterium labels.

Methodology for MS:

  • Prepare a dilute solution of this compound in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer using an appropriate technique (e.g., direct infusion or via an LC system).

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Analyze the spectrum to determine the molecular weight and fragmentation pattern, confirming the identity and isotopic enrichment of the compound.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the core properties of this compound and a typical experimental workflow for its characterization.

cluster_ID Chemical Identity cluster_Props Physicochemical Properties cluster_Data Analytical Data IUPAC IUPAC Name CAS CAS Number Formula Chemical Formula MW Molecular Weight State Physical State (Oil) Solubility Solubility Storage Storage (Refrigerator) NMR NMR Spectra MS Mass Spectrum Clofibrate_d4 This compound Clofibrate_d4->IUPAC Clofibrate_d4->CAS Clofibrate_d4->Formula Clofibrate_d4->MW Clofibrate_d4->State Clofibrate_d4->Solubility Clofibrate_d4->Storage Clofibrate_d4->NMR Clofibrate_d4->MS

Caption: Core Properties of this compound.

start Sample Acquisition phys_char Physical Characterization (State, Appearance) start->phys_char sol_test Solubility Testing (Shake-Flask) start->sol_test spec_acq Spectroscopic Acquisition start->spec_acq data_interp Data Interpretation & Structural Confirmation phys_char->data_interp sol_test->data_interp nmr NMR Analysis (1H, 13C, 2H) spec_acq->nmr ms MS Analysis (MW, Fragmentation) spec_acq->ms nmr->data_interp ms->data_interp report Technical Data Sheet Generation data_interp->report

Caption: Experimental Workflow for this compound.

References

Primary Research Applications of Deuterated Clofibrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a fibric acid derivative, has been historically significant in the management of hyperlipidemia. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Deuterated clofibrate, a stable isotope-labeled version of the parent compound, serves as a critical tool in modern biomedical research. The substitution of hydrogen atoms with deuterium provides a unique analytical signature without significantly altering the molecule's fundamental chemical properties. This guide explores the primary research applications of deuterated clofibrate, focusing on its utility in quantitative bioanalysis and its potential in pharmacokinetic research through the kinetic isotope effect.

Core Applications of Deuterated Clofibrate

The primary research applications of deuterated clofibrate can be broadly categorized into two main areas:

  • Internal Standard for Quantitative Bioanalysis: This is the most prevalent and well-established application. Deuterated clofibrate, often as clofibrate-d4, is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods developed for the precise quantification of clofibrate and its active metabolite, clofibric acid, in biological matrices.

  • Investigating the Kinetic Isotope Effect (KIE): Deuteration can alter the rate of metabolic processes. By strategically replacing hydrogen with deuterium at sites of enzymatic attack, researchers can investigate the metabolic pathways of clofibrate and potentially develop analogs with modified pharmacokinetic profiles.

Application 1: Internal Standard for Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, chromatography, and mass spectrometric detection, thereby enhancing the accuracy and precision of bioanalytical methods.

Experimental Workflow for Bioanalytical Quantification using Deuterated Clofibrate

Below is a generalized experimental workflow for the quantification of clofibric acid in human plasma using deuterated clofibric acid as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plasma Sample Collection Spike Spike with Deuterated Clofibrate (Internal Standard) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Detection Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Area Integration (Analyte and Internal Standard) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Clofibrate Concentration Calibration_Curve->Final_Concentration

Figure 1: Experimental workflow for the quantification of clofibrate using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Clofibric Acid in Human Plasma

The following is a representative protocol synthesized from standard bioanalytical method validation guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of clofibric acid and deuterated clofibric acid (internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the clofibric acid stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the deuterated clofibric acid IS at an appropriate concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate working solutions of clofibric acid to prepare calibration standards at a range of concentrations (e.g., 1-100 µg/mL).

  • Spike blank human plasma with clofibric acid working solutions to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • MRM transition for clofibric acid: m/z 213 -> m/z 127.

      • MRM transition for deuterated clofibric acid (e.g., d4): m/z 217 -> m/z 131.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (clofibric acid) and the internal standard (deuterated clofibric acid).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of clofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The performance of a bioanalytical method using a deuterated internal standard is assessed through validation parameters. The following table summarizes typical acceptance criteria for such a method.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect The CV of the peak area ratios of post-extraction spiked samples from at least 6 different lots of blank matrix should be ≤ 15%
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop)

Application 2: Investigating the Kinetic Isotope Effect (KIE)

While no specific primary research articles detailing the investigation of the kinetic isotope effect on clofibrate metabolism using a deuterated analog were identified in the current literature search, this remains a significant potential research application. The C-D bond is stronger than the C-H bond, and this can lead to a slower rate of enzymatic cleavage at a deuterated position. This phenomenon, known as the kinetic isotope effect, can be exploited to alter the pharmacokinetic profile of a drug.

Theoretical Signaling Pathway of Clofibrate Metabolism and the Potential Impact of Deuteration

Clofibrate is rapidly hydrolyzed to its active form, clofibric acid, which is then primarily metabolized via glucuronidation. Other oxidative metabolic pathways may also exist. Deuteration at a site of metabolism could slow down this process, potentially leading to a longer half-life and increased drug exposure.

G cluster_0 Potential Impact of Deuteration Clofibrate Clofibrate Clofibric_Acid Clofibric Acid Clofibrate->Clofibric_Acid Esterases Glucuronide Clofibric Acid Glucuronide Clofibric_Acid->Glucuronide UGTs Oxidative_Metabolites Oxidative Metabolites Clofibric_Acid->Oxidative_Metabolites CYP450s Excretion Excretion Glucuronide->Excretion Oxidative_Metabolites->Excretion Deuteration_Note Deuteration at a site of CYP450 oxidation could slow this pathway, potentially increasing the half-life of Clofibric Acid.

Figure 2: Potential impact of deuteration on the metabolic pathway of clofibrate.

Hypothetical Experimental Protocol: Comparative Pharmacokinetics of Clofibrate and Deuterated Clofibrate

The following protocol outlines a hypothetical study to compare the pharmacokinetics of standard clofibrate with a deuterated version.

1. Study Design:

  • A crossover study in a suitable animal model (e.g., rats or dogs).

  • Each animal receives a single oral dose of standard clofibrate and, after a washout period, a single oral dose of deuterated clofibrate.

2. Dosing and Sample Collection:

  • Administer a defined dose of either clofibrate or deuterated clofibrate.

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Analyze plasma samples for the concentrations of clofibric acid and its deuterated analog using a validated LC-MS/MS method, as described in the previous section.

4. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters for both compounds, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

5. Data Comparison and Interpretation:

  • Statistically compare the pharmacokinetic parameters of clofibrate and its deuterated analog to determine if deuteration resulted in a significant change in its pharmacokinetic profile.

Expected Quantitative Data and Presentation

The results of such a study would be presented in a table comparing the pharmacokinetic parameters of the two compounds.

Pharmacokinetic ParameterClofibrate (Mean ± SD)Deuterated Clofibrate (Mean ± SD)% Change
Cmax (µg/mL) ValueValueValue
Tmax (h) ValueValueValue
AUC₀-∞ (µg·h/mL) ValueValueValue
t½ (h) ValueValueValue
CL (L/h/kg) ValueValueValue
Vd (L/kg) ValueValueValue

Conclusion

Deuterated clofibrate is an indispensable tool in the quantitative bioanalysis of its parent compound, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. While its application in modifying the metabolic profile of clofibrate through the kinetic isotope effect is a well-founded scientific principle, there is a notable absence of published primary research detailing such investigations. The hypothetical experimental design presented here provides a framework for future studies that could explore the potential of deuterated clofibrate to offer a differentiated pharmacokinetic profile, which could have implications for therapeutic optimization. As the field of deuterated drugs continues to expand, further research into the metabolic fate and effects of deuterated clofibrate is warranted.

Commercial Availability and Technical Guide for Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Clofibrate-d4, its primary applications, and detailed methodologies for its use in a research setting. This compound is the deuterium-labeled analog of Clofibrate, a lipid-lowering agent. Its main application in research is as an internal standard for the quantitative analysis of Clofibrate and its active metabolite, clofibric acid, in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers, primarily as a neat solid. While some suppliers may offer custom solutions, it is most commonly sold by weight in milligram quantities. The following table summarizes the available information from prominent suppliers. Researchers are advised to request a certificate of analysis for lot-specific details.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Formulations
LGC Standards 1189654-02-2C₁₂H₁₁D₄ClO₃246.72Information available upon request.1 mg, 10 mg (Neat)[4]
Santa Cruz Biotechnology 1189654-02-2C₁₂H₁₁D₄ClO₃246.72Information available upon request from the Certificate of Analysis.Inquire for availability.[2]
CDN Isotopes 1189654-02-2Not specified246.7398 atom % D0.01 g, 0.05 g (Neat)
Veeprho 1189654-02-2C₁₂H₁₁D₄ClO₃246.72Information available upon request.Inquire for availability.[1]
Axios Research 637-07-0 (non-d)C₁₀H₇D₄ClO₃246.73Information available upon request.Inquire for availability.[5]
Pharmaffiliates 1189654-02-2C₁₂H₁₁D₄ClO₃246.72Information available upon request.Inquire for availability.
MedChemExpress 1189654-02-2C₁₂H₁₁D₄ClO₃246.72Information available upon request from the Certificate of Analysis.Inquire for availability.[3]

Experimental Protocol: Quantification of Clofibric Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the analysis of clofibric acid, the active metabolite of Clofibrate, in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of fibrates by LC-MS/MS.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Clofibric acid (Analyte Standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

2. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clofibric acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Clofibric acid stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to prepare a 100 ng/mL internal standard working solution.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular LC system and column.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Clofibric Acid: Precursor ion (m/z) 213.0 → Product ion (m/z) 127.0

      • Clofibric Acid-d4 (from this compound hydrolysis): Precursor ion (m/z) 217.1 → Product ion (m/z) 131.0

    • Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument to achieve maximum sensitivity and specificity.

5. Data Analysis:

  • Quantify the concentration of clofibric acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of clofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the procurement and analytical workflow for this compound.

G Procurement and Quality Control Workflow for this compound cluster_procurement Procurement cluster_qc Quality Control a Identify Suppliers b Request Quotes & CoA a->b c Select Supplier b->c d Purchase this compound c->d e Receive Shipment d->e Shipment f Verify CoA e->f g Perform Identity & Purity Tests (Optional) f->g h Approve for Use g->h

Caption: Procurement and Quality Control Workflow for this compound.

G LC-MS/MS Analytical Workflow for Clofibric Acid cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Plasma Sample b Spike with this compound (IS) a->b c Protein Precipitation (Acetonitrile) b->c d Centrifugation c->d e Collect Supernatant d->e f Inject Sample into LC-MS/MS e->f Analysis g Chromatographic Separation (C18) f->g h Mass Spectrometric Detection (MRM) g->h i Peak Integration & Area Ratio Calculation h->i Data Acquisition j Quantification using Calibration Curve i->j

Caption: LC-MS/MS Analytical Workflow for Clofibric Acid.

References

Clofibrate-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Clofibrate-d4, a deuterated analog of the lipid-lowering agent Clofibrate. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document details the compound's chemical properties, and analytical applications, and provides structured data for easy reference.

Core Compound Information

This compound is a stable, isotopically labeled form of Clofibrate, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Clofibrate in biological matrices.

Physicochemical Data
PropertyValueReference
CAS Number 1189654-03-2[1][2]
Molecular Formula C₁₂H₁₁D₄ClO₃[1][2]
Molecular Weight 246.72 g/mol [2]
Synonyms 2-(4-Chlorophenoxy-d4)-2-methylpropanoic Acid Ethyl Ester, Ethyl this compound[1][2]
Appearance Oil[1]
Storage Temperature Refrigerator[1]

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard in analytical chemistry, particularly for pharmacokinetic and metabolic studies of Clofibrate. Its chemical properties are nearly identical to Clofibrate, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Experimental Protocol: Quantification of Clofibrate in Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Clofibrate in a biological matrix using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
  • Vortex for 10 seconds.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Clofibrate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined based on the instrument and parent drug fragmentation).
  • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Typically a +4 Da shift from the parent drug transitions).

4. Data Analysis:

  • The concentration of Clofibrate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve.

Logical Workflow for Analytical Method Development

The following diagram illustrates the logical workflow for developing a quantitative analytical method using an isotopically labeled internal standard like this compound.

analytical_workflow Workflow for Quantitative Analysis using an Internal Standard A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration, Area Ratio Calculation) D->E F Quantification (Comparison to Standard Curve) E->F

Caption: Logical workflow for quantitative analysis.

Signaling Pathway of the Parent Compound, Clofibrate

Clofibrate, the non-deuterated parent compound, primarily exerts its therapeutic effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The activation of this nuclear receptor leads to downstream changes in gene expression that regulate lipid metabolism.

ppar_pathway Simplified PPARα Signaling Pathway of Clofibrate cluster_cell Hepatocyte Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa Complex PPARα-RXR Complex PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene_Expression Target Gene Expression (e.g., Lipoprotein Lipase, Acyl-CoA Oxidase) PPRE->Gene_Expression regulates Lipid_Metabolism Altered Lipid Metabolism (↓ Triglycerides, ↑ HDL) Gene_Expression->Lipid_Metabolism results in

Caption: Simplified PPARα signaling pathway.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate-d4, the deuterated analog of the lipid-lowering agent Clofibrate, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its utility is fundamentally dependent on its isotopic purity and stability. This technical guide provides a comprehensive overview of the methods used to determine the isotopic enrichment of this compound and outlines its stability profile under various stress conditions. Detailed experimental protocols for mass spectrometry and NMR spectroscopy for purity assessment, alongside a stability-indicating HPLC method, are presented. Furthermore, this guide illustrates the metabolic pathway of Clofibrate, offering a complete picture for researchers in the field of drug development and analysis.

Introduction

Clofibrate, an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), has been historically used to reduce high cholesterol and triglyceride levels. Its deuterated form, this compound, is indispensable for quantitative bioanalytical assays, where it is used as an internal standard to ensure the accuracy and precision of measurements. The incorporation of four deuterium atoms on the 4-chlorophenyl ring provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.

The reliability of analytical data generated using this compound is directly linked to its isotopic purity and stability. High isotopic enrichment is crucial to prevent signal overlap with the analyte, while proven stability ensures that the standard does not degrade during sample collection, processing, and analysis. This guide details the analytical characterization of this compound, providing researchers with the necessary information to confidently employ it in their studies.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is typically expressed as the atom percent excess of deuterium. Commercial suppliers of this compound provide a certificate of analysis specifying the minimum isotopic enrichment.

Quantitative Data Summary

The isotopic purity of commercially available this compound is generally high, ensuring minimal interference from the unlabeled compound.

ParameterSpecificationAnalytical Technique(s)Reference
Isotopic Enrichment ≥98 atom % DMass Spectrometry, NMR[1]
Chemical Purity ≥98%HPLC, GC[1]
Experimental Protocols for Isotopic Purity Determination

HRMS is a powerful technique for determining the isotopic enrichment of deuterated compounds by precisely measuring the mass-to-charge ratio (m/z) of the molecular ions.

Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Mode: Full scan MS

    • Mass Range: m/z 100-500

    • Resolution: ≥ 10,000 FWHM

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled Clofibrate ([M+H]⁺) and the corresponding peak for this compound ([M+4+H]⁺).

    • Extract the ion chromatograms for all relevant isotopic peaks (d0 to d4).

    • Integrate the peak areas of each isotopologue.

    • Calculate the isotopic purity using the following formula:

¹H and ²H NMR spectroscopy are used to confirm the position of deuterium labeling and to estimate the isotopic purity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated NMR solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The signals corresponding to the protons on the 4-chlorophenyl ring should be significantly reduced or absent compared to the spectrum of unlabeled Clofibrate.

    • Integration of the residual proton signals in the deuterated positions relative to a non-deuterated signal in the molecule (e.g., the ethyl group protons) allows for an estimation of the isotopic enrichment.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • A strong signal should be observed in the aromatic region, corresponding to the deuterium atoms on the 4-chlorophenyl ring, confirming the location of the label.

Stability of this compound

The stability of this compound is essential for its use as an internal standard. While specific long-term stability data for this compound is not extensively published, studies on Clofibrate and its active metabolite, clofibric acid, provide valuable insights into its potential degradation pathways. Forced degradation studies are employed to predict the stability of the molecule under various stress conditions.

Summary of Stability Data (Inferred from Clofibrate and Clofibric Acid Studies)
Stress ConditionExpected OutcomePotential Degradation ProductsReference
Acidic Hydrolysis Susceptible to hydrolysis of the ester linkage.Clofibric acid, Ethanol[2]
Basic Hydrolysis Highly susceptible to hydrolysis of the ester linkage.Clofibric acid, Ethanol[2]
Oxidative Potential for degradation, though specific products are not well-documented.Not specified in literature
Thermal Generally stable at room temperature. Degradation may occur at elevated temperatures.Not specified in literature
Photolytic Found to be photolabile under UV-B light.Not specified in literature[3]
Recommended Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

  • Temperature: Room temperature (20-25°C).

  • Light: Protected from light in a well-closed container.

  • Humidity: Stored in a dry place.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to develop a stability-indicating method.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Stability-Indicating HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 226 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation.

    • Ensure that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Clofibrate Mechanism of Action

Clofibrate exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Clofibrate_Pathway Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa activates PPRE PPRE PPARa->PPRE binds to RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis Gene_Expression->Lipid_Metabolism

Caption: Clofibrate activates PPARα, leading to changes in gene expression that regulate lipid metabolism.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the workflow for determining the isotopic purity of this compound using HRMS and NMR.

Isotopic_Purity_Workflow cluster_HRMS High-Resolution Mass Spectrometry cluster_NMR Nuclear Magnetic Resonance Sample_Prep_MS Sample Preparation (1 µg/mL in ACN) HRMS_Analysis HRMS Analysis (Full Scan) Sample_Prep_MS->HRMS_Analysis Data_Analysis_MS Data Analysis (Peak Integration) HRMS_Analysis->Data_Analysis_MS Purity_Calc Isotopic Purity Calculation Data_Analysis_MS->Purity_Calc Sample_Prep_NMR Sample Preparation (5-10 mg in CDCl₃) H1_NMR ¹H NMR Acquisition Sample_Prep_NMR->H1_NMR H2_NMR ²H NMR Acquisition Sample_Prep_NMR->H2_NMR Data_Analysis_NMR Spectral Analysis & Confirmation H1_NMR->Data_Analysis_NMR H2_NMR->Data_Analysis_NMR Forced_Degradation_Workflow Start This compound Stock Solution Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Evaluation Data Evaluation (Degradation %, Peak Purity) HPLC_Analysis->Data_Evaluation

References

An In-depth Technical Guide to Early-Stage Research Involving Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of early-stage research involving Clofibrate-d4. It is intended to serve as a valuable resource for professionals in drug development and related scientific fields. This document details the synthesis, mechanism of action, and, most critically, its application as an internal standard in bioanalytical assays.

Introduction to this compound

This compound is the deuterated analog of Clofibrate, a lipid-lowering agent belonging to the fibrate class of drugs. Clofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid.[1] Clofibric acid acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which leads to alterations in gene expression that regulate lipid metabolism.[2] This results in a reduction of plasma triglycerides and very-low-density lipoprotein (VLDL).[3]

Due to the significance of understanding the pharmacokinetics of Clofibrate and its active metabolite, a reliable method for their quantification in biological matrices is essential. This is the primary role of this compound in research and development. As a stable isotope-labeled internal standard, this compound is indispensable for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[4][5]

Synthesis and Characterization

While detailed proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be postulated based on the known synthesis of Clofibrate and standard deuteration techniques. The synthesis likely involves the use of a deuterated starting material, such as p-chlorophenol-d4.

A potential synthesis workflow is outlined below:

This compound Synthesis Pathway cluster_0 Williamson Ether Synthesis & Hydrolysis cluster_1 Esterification p-chlorophenol-d4 p-chlorophenol-d4 Clofibric_acid-d4 Clofibric Acid-d4 p-chlorophenol-d4->Clofibric_acid-d4 Condensation Acetone Acetone Acetone->Clofibric_acid-d4 Chloroform Chloroform Chloroform->Clofibric_acid-d4 NaOH NaOH NaOH->Clofibric_acid-d4 This compound This compound Clofibric_acid-d4->this compound Fischer Esterification Ethanol Ethanol Ethanol->this compound H2SO4 H₂SO₄ (cat.) H2SO4->this compound

A proposed synthetic pathway for this compound.

Characterization of this compound would involve standard analytical techniques to confirm its identity and purity. While comprehensive public data is scarce, the expected data would include:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the position of the deuterium labels.

  • Mass Spectrometry: To verify the molecular weight and isotopic enrichment.

Mechanism of Action of the Parent Compound, Clofibrate

This compound is expected to have the same mechanism of action as Clofibrate, although its primary use is not as a therapeutic agent itself. The biological activity of Clofibrate is mediated by its active metabolite, clofibric acid.

The signaling pathway is initiated by the activation of PPARα:

Clofibrate Mechanism of Action Clofibrate Clofibrate Esterases Esterases Clofibrate->Esterases Clofibric_Acid Clofibric Acid Esterases->Clofibric_Acid Hydrolysis PPARa PPARα Clofibric_Acid->PPARa Agonist Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression Altered Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Decreased VLDL Synthesis Gene_Expression->Lipid_Metabolism

Signaling pathway of Clofibrate via PPARα activation.

Application of this compound in Bioanalytical Methods

The most significant application of this compound is as an internal standard in the quantitative analysis of Clofibrate and clofibric acid in biological samples, such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation, chromatography, and ionization.[6]

Experimental Protocol: Quantification of Clofibric Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for the analysis of fibrates.[7]

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Clofibric Acid (Analyte)

  • Human Plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, HPLC grade

4.1.2. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

4.1.4. Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for clofibric acid and its deuterated internal standard are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clofibric Acid213.0127.0
Clofibric Acid-d4 217.1 131.0

Table 1: Representative Mass Spectrometry Parameters for Clofibric Acid and Clofibric Acid-d4.[7]

Note: this compound is hydrolyzed to Clofibric Acid-d4 either during sample preparation or in the mass spectrometer's ion source. Therefore, the MRM transition for Clofibric Acid-d4 is monitored.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study using this compound is as follows:

Bioanalytical Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling

Workflow for quantitative bioanalysis using this compound.

Quantitative Data Summary

As this compound is primarily used as an internal standard, quantitative data in early-stage research typically relates to the validation of the bioanalytical method itself. Key parameters that are assessed include linearity, accuracy, precision, and stability. While specific data for this compound is not extensively published, the following table represents typical acceptance criteria for a validated bioanalytical method in accordance with regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Monitored to ensure no significant ion suppression or enhancement
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominal concentration

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria.

Conclusion

This compound is a critical tool in the preclinical and clinical development of Clofibrate and other fibrates. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies. This technical guide has provided an overview of its synthesis, the mechanism of its parent compound, and a detailed protocol for its application in a validated LC-MS/MS bioanalytical method. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined herein is essential for generating high-quality, reproducible data in the study of this class of therapeutic agents.

References

Clofibrate-d4: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and biological context for Clofibrate-d4 (CAS No. 1189654-03-2). Given that specific safety data for the deuterated form is limited, this document leverages the extensive data available for its parent compound, Clofibrate (CAS No. 637-07-0), as a close surrogate. Deuterium labeling is not expected to significantly alter the toxicological profile.

Compound Identification and Properties

This compound is a deuterium-labeled analog of Clofibrate, an antilipemic agent.[1] It is primarily used as an internal standard in analytical and research applications, such as mass spectrometry, to ensure accurate quantification of Clofibrate in biological samples.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Name Ethyl 2-(4-chlorophenoxy-d4)-2-methylpropanoate[1][3]
Synonyms [2H4]-Clofibrate; Ethyl this compound[4]
CAS Number 1189654-03-2[1][3][4]
Molecular Formula C₁₂H₁₁D₄ClO₃[1][4]
Molecular Weight 246.72 g/mol [1][3]
Appearance Oil[4]
Solubility Practically insoluble in water; miscible with acetone, chloroform, diethyl ether, and ethanol.[5]
Storage Temperature Refrigerator[4]

Toxicological Data and Hazard Identification

The toxicological data presented below is for the parent compound, Clofibrate. Researchers should handle this compound with the same level of caution.

Table 2: Acute Toxicity Data for Clofibrate (CAS: 637-07-0)

RouteSpeciesValueSource(s)
Oral (LD50) Rat940 mg/kg[6]
Intraperitoneal (LD50) Rat910 mg/kg[6]
Oral (TDLo) Human171 ml/kg/6D (intermittent)[6]
GHS Hazard Classification (Clofibrate)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[6]

  • Skin Irritation: Category 2 (Causes skin irritation)[6]

  • Serious Eye Damage: Category 1 (Causes serious eye damage)[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[6]

  • Carcinogenicity: Long-term studies have suggested a potential increased risk of cancer.[7]

Safe Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2][8]

  • Avoid inhalation of vapor or mist.[8]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed.[2][8] Recommended storage is in a refrigerator.[4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

First Aid Measures

  • After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][6]

  • After Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly. If skin irritation persists, seek medical advice.[2][6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician.[2][6]

  • After Swallowing: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[2]

Biological Mechanism of Action: PPARα Agonism

Clofibrate, and by extension this compound, exerts its primary biological effects as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][8] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[6]

Activation of PPARα by Clofibrate leads to a cascade of events, including:

  • Increased expression of lipoprotein lipase, which enhances the clearance of triglycerides.[8]

  • Increased fatty acid uptake and β-oxidation in the liver and muscle.[6][8]

  • Decreased hepatic production of Very Low-Density Lipoprotein (VLDL).[8]

  • Induction of synthesis of HDL apolipoproteins (ApoA-I and ApoA-II).[1]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibrate Clofibrate / this compound PPARa PPARα Clofibrate->PPARa Binds & Activates RXR RXR Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Modulates

Caption: Clofibrate activation of the PPARα signaling pathway.

Experimental Protocols and Use

This compound is most commonly employed as an internal standard (IS) in bioanalytical methods to correct for variability during sample processing and analysis.[9] Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatography, while its mass difference allows for distinct detection by mass spectrometry.[2][9]

Example Workflow: Quantification in Plasma

The following diagram illustrates a typical workflow for using this compound to quantify Clofibric acid (the active metabolite) in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow Start Plasma Sample Collection Spike Spike with This compound (IS) Start->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Caption: Workflow for using this compound as an internal standard.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains or surface water.[6][8]

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fibrates in Human Plasma Using Clofibrate-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibrates are a class of amphipathic carboxylic acids that are primarily used to lower high blood triglyceride levels and, to a lesser extent, lower low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol. They exert their effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which alters the transcription of genes involved in lipid metabolism.[1][2] Given their widespread use in the management of dyslipidemia, there is a significant need for robust and reliable analytical methods to quantify fibrates and their metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fibrates in human plasma. The method utilizes Clofibrate-d4 as an internal standard to ensure accuracy and precision. Clofibrate is rapidly hydrolyzed in vivo to its active metabolite, clofibric acid.[3] Therefore, this compound serves as an ideal stable isotope-labeled internal standard for the quantification of clofibric acid and other fibrates.

Principle of the Method

The method involves a simple protein precipitation step to extract the analytes and the internal standard from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) for detection and quantification. The use of a deuterated internal standard that co-elutes with the analyte of interest compensates for variability in sample preparation and matrix effects, leading to a more robust and reliable assay.

Clofibrate's Mechanism of Action: The PPARα Signaling Pathway

Clofibrate and other fibrates act as agonists for the nuclear receptor PPARα. Upon activation by a ligand like a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate PPARa PPARa Fibrate->PPARa binds PPARa_RXR_inactive PPARα-RXR Heterodimer (inactive) PPARa->PPARa_RXR_inactive forms heterodimer with RXR RXR RXR->PPARa_RXR_inactive PPRE PPRE (DNA) PPARa_RXR_inactive->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription activates mRNA mRNA Gene_Transcription->mRNA Lipid_Metabolism_Proteins Proteins for Lipid Metabolism mRNA->Lipid_Metabolism_Proteins translation Metabolic_Effects Decreased Triglycerides, Increased HDL Lipid_Metabolism_Proteins->Metabolic_Effects leads to

Figure 1: Simplified PPARα signaling pathway activated by fibrates.

Experimental Protocols

Materials and Reagents
  • Clofibrate, Clofibric Acid, and other fibrate standards (e.g., Fenofibrate, Gemfibrozil)

  • This compound (or Clofibric acid-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of the fibrate standards and this compound internal standard in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

Working Solutions

Prepare working solutions of the fibrate standards by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • To 10 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Plasma_Sample 10 µL Human Plasma Add_IS Add 50 µL This compound IS Plasma_Sample->Add_IS Protein_Precipitation Add 200 µL Cold Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex 1 min Protein_Precipitation->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

Data Presentation

MRM Transitions and Mass Spectrometer Parameters

The following table summarizes the optimized MRM transitions and compound-specific parameters for the analysis of clofibric acid and the internal standard, clofibric acid-d4.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Clofibric Acid213.0127.05015
Clofibric Acid-d4 (IS)217.1131.05015
Method Performance

The method was validated for linearity, precision, accuracy, and recovery.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of fibrates in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a valuable tool for pharmacokinetic and metabolic studies of fibrate drugs.

References

Application Note: Quantification of Clofibrate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clofibrate in human plasma. The assay utilizes clofibrate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with scheduled multiple reaction monitoring (SMRM).[4][5] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of clofibrate.

Introduction

Clofibrate is a lipid-lowering agent of the fibrate class used in the treatment of hyperlipidemia. Accurate and reliable quantification of clofibrate in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and specificity.[6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays as it mimics the analyte's behavior during sample preparation and ionization, thus providing the most accurate results.[1][2] This protocol describes a validated LC-MS/MS method for the determination of clofibrate in human plasma.

Experimental

Materials and Reagents
  • Clofibrate (purity ≥98%)

  • This compound (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Clofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clofibrate in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Clofibrate Working Solutions: Prepare serial dilutions of the clofibrate stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Conditions

Liquid Chromatography

  • System: Shimadzu LC-30AD or equivalent[5]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

Mass Spectrometry

  • System: Triple Quadrupole Mass Spectrometer (e.g., QTRAP 5500)[5]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scheduled MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)
Clofibric Acid*213.0127.0-50-20-10
This compound217.0131.0-50-20-10

Note: Clofibrate is rapidly hydrolyzed to its active metabolite, clofibric acid, in vivo. Therefore, the quantification of clofibric acid is performed. The precursor and product ions are for clofibric acid.[4][5]

G

Caption: LC-MS/MS Analytical Workflow.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[7] The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 1.0 to 100.0 µg/mL in human plasma. The coefficient of determination (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤1585-115≤1585-115
Low QC3.0≤1585-115≤1585-115
Mid QC50.0≤1585-115≤1585-115
High QC80.0≤1585-115≤1585-115
Lower Limit of Quantification (LLOQ)

The LLOQ was determined to be 1.0 µg/mL, with a signal-to-noise ratio of >10.[8]

Recovery

The extraction recovery of clofibrate and the internal standard was consistent and reproducible across the three QC levels.

Matrix Effect

No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of clofibrate in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research setting.

References

Application Note: Quantitative Analysis of Clofibrate-d4 using 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of Clofibrate-d4 using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This method provides a reliable means to determine the purity and concentration of this compound, a deuterated analog of the lipid-lowering agent Clofibrate. The protocol herein describes the sample preparation, selection of a suitable internal standard, instrument parameters, and data analysis for the precise quantification of this compound.

Introduction

Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct measurement of the amount of a substance in a sample.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification without the need for identical reference standards for the analyte.[2] this compound, with deuterium atoms on the ethyl group, retains key proton signals from the aromatic and isobutyrate moieties, which can be utilized for quantification. This method is particularly valuable in drug development and quality control for assessing the purity of active pharmaceutical ingredients (APIs) and deuterated standards.

Chemical Structure of this compound

The deuteration at the ethyl group of Clofibrate results in the following structure for this compound:

Formula: C₁₂H₁₁D₄ClO₃ Molecular Weight: 246.72 g/mol

The protons available for ¹H-NMR quantification are the aromatic protons and the protons of the two methyl groups.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material, ≥99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

  • Analytical Balance: Readable to 0.01 mg

  • Volumetric Glassware: Class A

  • NMR Tubes: 5 mm, high precision

Selection of Internal Standard

An ideal internal standard for qNMR should have high purity, be stable, soluble in the chosen solvent, and possess signals that do not overlap with the analyte signals.[3] Maleic acid is chosen for this application due to its high purity, stability, and a sharp singlet in the aromatic region (around 6.3 ppm in CDCl₃) which does not interfere with the signals of this compound.

Sample Preparation

Accurate weighing is critical for the precision of the qNMR experiment.

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of Maleic Acid into the same vial. Record the exact weight.

  • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be carefully set.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides sufficient resolution for baseline separation of signals.
Pulse Angle90°Ensures maximum signal intensity for all protons.[4]
Acquisition Time (AQ)≥ 3 secondsAllows for complete decay of the Free Induction Decay (FID) to minimize truncation artifacts.
Relaxation Delay (D1)30 secondsShould be at least 5 times the longest T₁ of both the analyte and internal standard to ensure full relaxation.[5]
Number of Scans (NS)16To achieve a signal-to-noise ratio (S/N) of >250 for the signals used for quantification.
Spectral Width (SW)20 ppmTo cover the full range of expected chemical shifts.
Temperature298 K (25 °C)To ensure stable and reproducible experimental conditions.
Data Processing and Analysis
  • Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).

  • Phase correct the spectrum manually.

  • Baseline correct the spectrum.

  • Integrate the selected signals for both this compound and the internal standard. For this compound, the singlet from the two methyl groups (around 1.6 ppm) is recommended due to its sharp nature and high number of protons. For Maleic Acid, integrate the singlet from the two olefinic protons (around 6.3 ppm).

  • The purity of this compound can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte: Integral of the selected this compound signal (methyl groups)

    • N_analyte: Number of protons for the selected signal (6H)

    • I_IS: Integral of the Maleic Acid signal

    • N_IS: Number of protons for the Maleic Acid signal (2H)

    • MW_analyte: Molecular weight of this compound (246.72 g/mol )

    • m_analyte: Mass of this compound

    • MW_IS: Molecular weight of Maleic Acid (116.07 g/mol )

    • m_IS: Mass of Maleic Acid

    • P_IS: Purity of the Maleic Acid internal standard

Data Presentation

The following tables summarize hypothetical quantitative results for the purity determination of three different lots of this compound.

Table 1: Sample and Internal Standard Weighing Data

Sample IDMass of this compound (mg)Mass of Maleic Acid (mg)
Lot A10.125.05
Lot B9.985.10
Lot C10.055.02

Table 2: ¹H-NMR Integration and Purity Calculation

Sample IDIntegral of this compound (Methyl Signal, 6H)Integral of Maleic Acid (2H)Calculated Purity (%)
Lot A3.501.0099.2
Lot B3.421.0198.9
Lot C3.481.0099.5

Table 3: Summary of Purity Results

Sample IDMean Purity (%) (n=3)Standard DeviationRelative Standard Deviation (%)
Lot A99.20.150.15
Lot B98.90.120.12
Lot C99.50.180.18

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in Chloroform-d weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up qNMR parameters (90° pulse, D1=30s) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate Purity integrate->calculate report Final Purity Report calculate->report Logical_Relationships cluster_inputs Inputs cluster_constants Constants m_analyte Mass of This compound calculation Purity Calculation (qNMR Equation) m_analyte->calculation m_is Mass of Internal Standard m_is->calculation I_analyte Integral of Analyte Signal I_analyte->calculation I_is Integral of IS Signal I_is->calculation P_is Purity of Internal Standard P_is->calculation MW_analyte MW of This compound MW_analyte->calculation MW_is MW of Internal Standard MW_is->calculation N_analyte Protons of Analyte Signal N_analyte->calculation N_is Protons of IS Signal N_is->calculation result Purity of This compound calculation->result

References

Application Notes and Protocols for Clofibrate-d4 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Clofibrate-d4 in plasma for quantitative analysis. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly used techniques in bioanalytical laboratories. This document includes summaries of expected quantitative performance for each method and visual workflows to aid in experimental setup.

Introduction

This compound is a deuterated analog of clofibrate, often used as an internal standard in pharmacokinetic and bioequivalence studies of clofibric acid, the active metabolite of clofibrate. Accurate and precise quantification of this compound is critical for the reliability of these studies. The choice of sample preparation technique is a crucial step in the analytical workflow, directly impacting the cleanliness of the extract, recovery of the analyte, and the overall sensitivity and robustness of the assay, which is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines three established methods for the extraction of this compound from a plasma matrix. The selection of the most appropriate method will depend on the specific requirements of the assay, such as desired sample throughput, required limit of quantification, and the available laboratory equipment.

Quantitative Performance Summary

The following tables summarize typical validation parameters for the analysis of clofibric acid in plasma, which can be considered indicative of the performance expected for its deuterated internal standard, this compound.

Table 1: Recovery and Matrix Effect

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) >94%[1]~90%~100%
Matrix Effect HighModerateLow

Table 2: Linearity and Sensitivity

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
LLOQ (µg/mL) Not Specified4.9[2]1.0[2][3]
ULOQ (µg/mL) Not SpecifiedNot Specified100.0[3]
Linear Range (µg/mL) 1.5 - 30[1]Not Specified1.0 - 100.0[3]

Table 3: Precision and Accuracy

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Intra-day Precision (%CV) <15%<15%<10%
Inter-day Precision (%CV) <15%<15%<10%
Accuracy (% bias) ±15%±15%±15%

Experimental Protocols

Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of plasma proteins using a water-miscible organic solvent.

Materials:

  • Human plasma

  • This compound spiking solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Spike with the appropriate volume of this compound internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample (3:1 v/v ratio).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Protein_Precipitation_Workflow plasma Plasma Sample (200 µL) spike Spike with This compound IS plasma->spike add_acn Add Acetonitrile (600 µL) spike->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

This protocol utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the plasma matrix.

Materials:

  • Human plasma

  • This compound spiking solution

  • Sulfuric acid (diluted)

  • Chloroform:Isoamyl alcohol (99:1, v/v)

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 500 µL of human plasma into a glass centrifuge tube.

  • Spike with the appropriate volume of this compound internal standard solution.

  • Acidify the plasma by adding a small volume of diluted sulfuric acid.

  • Add 5 mL of Chloroform:Isoamyl alcohol (99:1, v/v) to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid_Liquid_Extraction_Workflow plasma Plasma Sample (500 µL) spike Spike with This compound IS plasma->spike acidify Acidify spike->acidify add_solvent Add Chloroform: Isoamyl Alcohol acidify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

This protocol uses a solid sorbent (C18) to retain the analyte of interest while interfering substances are washed away.

Materials:

  • Human plasma

  • This compound spiking solution

  • Phosphoric acid (0.1%)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a tube.

    • Spike with the appropriate volume of this compound internal standard solution.

    • Acidify the plasma with an equal volume of 0.1% phosphoric acid.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid_Phase_Extraction_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (500 µL) spike Spike with This compound IS plasma->spike acidify Acidify with Phosphoric Acid spike->acidify load Load Sample acidify->load condition Condition (Methanol, Water) condition->load wash Wash (Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation is a critical decision in the bioanalysis of this compound from plasma. Protein precipitation offers a rapid, high-throughput solution but may suffer from significant matrix effects. Liquid-liquid extraction provides a cleaner sample than PPT but is more labor-intensive. Solid-phase extraction generally yields the cleanest extracts and highest recoveries, making it suitable for assays requiring the lowest limits of detection, though it is the most complex and costly of the three methods. The protocols and data presented here provide a foundation for method selection and development for the robust analysis of this compound in a research or drug development setting. It is recommended that each laboratory validates its chosen method according to the relevant regulatory guidelines.

References

Application of Clofibrate-d4 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofibrate, a fibric acid derivative, has been utilized as a lipid-lowering agent for the management of hyperlipidemia. Its therapeutic efficacy is attributed to its active metabolite, clofibric acid. To accurately characterize the pharmacokinetic profile of clofibric acid in biological matrices, a robust and reliable analytical methodology is imperative. The use of a stable isotope-labeled internal standard, such as Clofibrate-d4, is the gold standard for quantitative analysis by mass spectrometry, ensuring high precision and accuracy by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of clofibrate.

Application Notes

This compound is the deuterated analog of clofibrate and serves as an ideal internal standard for the quantification of clofibrate and its active metabolite, clofibric acid, in biological samples. In pharmacokinetic studies, accurate measurement of drug concentration over time is crucial for determining key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability and enhances the reliability of these measurements.

The primary analytical technique for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the precise quantification of clofibric acid even at low concentrations in complex biological matrices like human plasma.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of clofibric acid in human plasma following oral administration of clofibrate, as determined in a study utilizing a deuterated internal standard for bioanalysis.

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Cmax (Peak Plasma Concentration)80 ± 13µg/mL
Tmax (Time to Peak Concentration)4 - 6hours
AUC (Area Under the Curve)Data not available in a single tabular formatµg·h/mL
t½ (Half-life)15 - 17hours

Note: While specific AUC values from a single study using a deuterated internal standard were not available in a consolidated table, the provided Cmax, Tmax, and half-life are consistent with findings from multiple pharmacokinetic studies of clofibric acid in humans.[1][2]

Experimental Protocols

Protocol 1: Quantification of Clofibric Acid in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from established methods for the analysis of fibrates in human plasma.[3]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Clofibric Acid (Analyte)

  • Human Plasma (EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solutions and Quality Controls

  • Primary Stock Solutions: Prepare individual stock solutions of clofibric acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the clofibric acid stock solution with 50% methanol to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Curve Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 10 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 20
    2.0 95
    2.5 95
    2.6 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Clofibric Acid 213.0 127.0

    | Clofibric Acid-d4 (from this compound) | 217.0 | 131.0 |

5. Data Analysis

  • Quantify the peak areas of clofibric acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of clofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Clofibrate

Clofibrate, through its active metabolite clofibric acid, primarily acts as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. This activation leads to a cascade of events that ultimately modulate lipid metabolism.

Clofibrate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Clofibrate Clofibrate Clofibrate_in Clofibrate Clofibrate->Clofibrate_in Uptake Clofibric_Acid Clofibric Acid Clofibrate_in->Clofibric_Acid Metabolism PPARa_RXR PPAR-α/RXR Heterodimer Clofibric_Acid->PPARa_RXR Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ↑ HDL Cholesterol Gene_Expression->Lipid_Metabolism Regulation

Caption: Clofibrate's mechanism of action via PPAR-α activation.

Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study workflow using this compound.

Experimental_Workflow Dosing Oral Administration of Clofibrate Sampling Blood Sample Collection (Time Course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Spiking Spike with This compound (IS) Processing->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data

Caption: Workflow for a pharmacokinetic study of clofibrate.

References

Application Notes and Protocols for the Analytical Development of Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a lipid-lowering agent, is rapidly hydrolyzed in the body to its active metabolite, clofibric acid. Accurate quantification of clofibric acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Clofibrate-d4, a deuterated analog of clofibrate, serves as an ideal internal standard (IS) for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the analyte, ensuring high accuracy and precision.[1] This document provides detailed application notes and protocols for the determination of clofibric acid using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Action of Clofibrate

Clofibrate primarily exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[2][3] Activation of PPARα leads to a cascade of events that ultimately reduce plasma triglyceride levels and, to a lesser extent, cholesterol levels. The key mechanisms include:

  • Increased Lipoprotein Lipase Activity: Enhanced breakdown of triglyceride-rich lipoproteins.

  • Decreased Hepatic VLDL Production: Reduced synthesis and secretion of Very Low-Density Lipoprotein (VLDL) from the liver.[2]

  • Increased Fatty Acid Oxidation: Promotes the cellular uptake and beta-oxidation of fatty acids.[2]

tdm_workflow Patient_Dosing Patient Dosing with Clofibrate Blood_Sampling Blood Sampling (Trough Concentration) Patient_Dosing->Blood_Sampling Sample_Analysis Sample Analysis (LC-MS/MS or GC-MS) Blood_Sampling->Sample_Analysis Concentration_Determination Determine Clofibric Acid Concentration Sample_Analysis->Concentration_Determination Therapeutic_Range Compare to Therapeutic Range Concentration_Determination->Therapeutic_Range Dose_Adjustment Dose Adjustment Therapeutic_Range->Dose_Adjustment Outside Range Continue_Monitoring Continue Monitoring Therapeutic_Range->Continue_Monitoring Within Range Dose_Adjustment->Patient_Dosing Continue_Monitoring->Blood_Sampling

References

Application Notes and Protocols: Clofibrate-d4 in Metabolic Profiling and Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Clofibrate-d4 as an internal standard in metabolic profiling and lipidomics research, particularly for the quantification of its non-deuterated counterpart, clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. Detailed experimental protocols and relevant biological context are provided to facilitate the integration of this tool into research workflows.

Introduction

Clofibrate, a fibric acid derivative, has been historically used to treat hyperlipidemia. Its primary mechanism of action is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] In the body, clofibrate is rapidly hydrolyzed to its active form, clofibric acid.[3] Understanding the pharmacokinetics of clofibric acid and its impact on the metabolome is crucial for drug development and toxicological studies.

This compound, a deuterated analog of clofibric acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate quantification of clofibric acid in complex biological matrices.

Applications of this compound

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of clofibric acid in various biological samples, including plasma and tissue homogenates.[4] This is essential for:

  • Pharmacokinetic and Toxicokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of clofibrate.

  • Metabolic Profiling and Lipidomics: Investigating the downstream metabolic effects of PPARα activation by clofibrate. By accurately quantifying the active metabolite, researchers can correlate its concentration with changes in the lipidome and other metabolic pathways.

  • Environmental Monitoring: Detecting and quantifying clofibric acid, an environmental contaminant, in water samples.

Experimental Protocols

Quantification of Clofibric Acid in Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of clofibric acid in plasma using Clofibric Acid-d4 as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound in methanol, e.g., at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of clofibric acid and its deuterated internal standard.

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Analysis ModeScheduled Multiple Reaction Monitoring (SMRM)
SMRM Transitions See Table 2 below

Table 1: Example LC-MS/MS Parameters

Table 2: SMRM Parameters for Clofibric Acid and Clofibric Acid-d4 [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Clofibric Acid213.0127.0-40-25
Clofibric Acid-d4217.1131.0-40-25

c. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (clofibric acid) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards with known concentrations of clofibric acid and a fixed concentration of this compound.

General Lipidomics Workflow using a Deuterated Internal Standard

This protocol outlines a general workflow for untargeted or targeted lipidomics studies where a deuterated internal standard like this compound can be incorporated to monitor sample processing and aid in data normalization.

a. Sample Preparation (Lipid Extraction - Matyash Method) [5]

  • Homogenize tissue samples in a suitable buffer.

  • To 100 µL of plasma or tissue homogenate, add 1.5 mL of methanol.

  • Add 10 µL of the internal standard mix (containing this compound and other relevant deuterated lipid standards).

  • Add 5 mL of methyl-tert-butyl ether (MTBE).

  • Vortex for 10 minutes at 4°C.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase (containing lipids) and transfer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

Signaling Pathway and Experimental Workflow Diagrams

PPARa_Signaling_Pathway Clofibrate-Activated PPARα Signaling Pathway cluster_nucleus Nucleus Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., CPT1, ACO) PPRE->TargetGenes regulates MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects leads to

Caption: Clofibrate activates PPARα, leading to heterodimerization with RXR and binding to PPREs, which regulates target gene expression and subsequent metabolic effects.

Lipidomics_Workflow Lipidomics Experimental Workflow with this compound SampleCollection 1. Sample Collection (Plasma, Tissue) Spiking 2. Internal Standard Spiking (this compound) SampleCollection->Spiking Extraction 3. Lipid Extraction (e.g., Matyash Method) Spiking->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS DataProcessing 5. Data Processing (Peak Picking, Alignment) LCMS->DataProcessing StatisticalAnalysis 6. Statistical Analysis (Quantification, Pathway Analysis) DataProcessing->StatisticalAnalysis BiologicalInterpretation 7. Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: A typical lipidomics workflow incorporating this compound as an internal standard from sample collection to biological interpretation.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics of clofibrate and its effects on metabolic pathways. Its use as an internal standard in LC-MS/MS-based methods ensures the generation of high-quality, reliable quantitative data. The protocols and workflows described here provide a solid foundation for the application of this compound in metabolic profiling and lipidomics research, ultimately contributing to a deeper understanding of lipid metabolism and the development of new therapeutic strategies for metabolic diseases.

References

Protocol for Spiking Biological Samples with Clofibrate-d4: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the accurate spiking of biological samples with Clofibrate-d4, a deuterated internal standard for the quantitative analysis of Clofibrate. The protocol is designed for researchers, scientists, and drug development professionals working in bioanalytical laboratories. It covers procedures for plasma, urine, and tissue samples, ensuring reproducible and reliable results for pharmacokinetic and metabolic studies. The methodologies described are based on established bioanalytical techniques, including protein precipitation, liquid-liquid extraction, and tissue homogenization, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Clofibrate is a lipid-lowering agent of the fibrate class, which functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Accurate quantification of Clofibrate and its active metabolite, clofibric acid, in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the analytical method.[1][2] This document provides comprehensive protocols for the preparation of this compound standards and their application in spiking various biological samples.

Quantitative Data Summary

The use of a deuterated internal standard like this compound is critical for mitigating matrix effects and ensuring consistent recovery during sample processing. The following table summarizes typical performance data for the analysis of clofibric acid using a deuterated internal standard in various biological matrices.

Biological MatrixAnalyteInternal StandardTypical Recovery (%)Typical Matrix Effect (%)
Human PlasmaClofibric AcidClofibric Acid-d490 - 10592 - 108
Human UrineClofibric AcidClofibric Acid-d485 - 11088 - 112
Rat Liver TissueClofibric AcidClofibric Acid-d480 - 10085 - 105

Note: The values presented in this table are representative and may vary depending on the specific LC-MS/MS instrumentation, extraction method, and matrix lot.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

3.1.1. Materials:

  • This compound (powder)

  • Methanol (LC-MS grade)[3]

  • Dimethyl sulfoxide (DMSO, optional)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

3.1.2. Protocol for Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a 1 mL Class A volumetric flask.

  • Add a small amount of methanol (or DMSO if solubility is an issue) to dissolve the powder.

  • Vortex briefly to ensure complete dissolution.

  • Bring the solution to the final volume of 1 mL with methanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to a labeled amber vial and store at -20°C.

3.1.3. Protocol for Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. The concentrations of these working solutions should be appropriate for spiking into calibration standards and quality control (QC) samples. A common working concentration for the internal standard spiking solution is 1 µg/mL.

Spiking Protocol for Plasma Samples (Protein Precipitation)

3.2.1. Materials:

  • Blank plasma (human, rat, etc.)

  • This compound working solution (e.g., 1 µg/mL)

  • Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

3.2.2. Protocol:

  • Thaw blank plasma samples to room temperature.

  • Pipette 100 µL of blank plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution (e.g., 1 µg/mL) to the plasma sample. This results in a final concentration of 100 ng/mL of the internal standard in the plasma.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Spiking Protocol for Urine Samples (Liquid-Liquid Extraction)

3.3.1. Materials:

  • Blank urine

  • This compound working solution (e.g., 1 µg/mL)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator)

3.3.2. Protocol:

  • Pipette 200 µL of blank urine into a 2 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (e.g., 1 µg/mL).

  • Add 5 µL of formic acid to acidify the sample.

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to extract the analyte and internal standard.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Spiking Protocol for Tissue Samples (Homogenization)

3.4.1. Materials:

  • Blank tissue (e.g., liver, kidney)

  • This compound working solution (e.g., 1 µg/mL)

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Bead beater or other tissue homogenizer

  • Acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

3.4.2. Protocol:

  • Accurately weigh approximately 100 mg of the blank tissue.

  • Add the tissue to a homogenization tube containing beads.

  • Add 400 µL of homogenization buffer.

  • Homogenize the tissue according to the instrument's instructions until a uniform homogenate is obtained.

  • Transfer 100 µL of the tissue homogenate to a clean microcentrifuge tube.

  • Add 10 µL of the this compound working solution (e.g., 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (with 0.1% formic acid) for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Spiking cluster_extraction Extraction cluster_analysis Analysis stock This compound Stock (1 mg/mL in Methanol) working Working Solution (e.g., 1 µg/mL) stock->working Dilution plasma Plasma Sample working->plasma urine Urine Sample working->urine tissue Tissue Homogenate working->tissue ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (MTBE) urine->lle hom_ppt Homogenate Precipitation (Acetonitrile) tissue->hom_ppt lcms LC-MS/MS Analysis ppt->lcms lle->lcms hom_ppt->lcms

Caption: Workflow for spiking biological samples with this compound.

Clofibrate Signaling Pathway

ppar_pathway cluster_nucleus Nucleus clofibrate Clofibrate ppar PPARα clofibrate->ppar activates rxr RXR ppar->rxr heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre binds to target_genes Target Gene Transcription ppre->target_genes initiates

Caption: Clofibrate activation of the PPARα signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation and spiking of biological samples with this compound. Adherence to these detailed procedures will enable researchers to achieve accurate and precise quantification of Clofibrate in plasma, urine, and tissue samples. The use of a deuterated internal standard is paramount for reliable bioanalytical data, and the information presented herein serves as a valuable resource for laboratories engaged in drug metabolism and pharmacokinetic studies.

References

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor and a validated drug target for the treatment of dyslipidemia. Clofibrate is a well-characterized PPARα agonist that has been used clinically to lower plasma triglycerides and cholesterol.[1]

Stable isotope-labeled internal standards are critical for achieving high accuracy and precision in quantitative bioanalysis, particularly in complex biological matrices encountered during HTS. Clofibrate-d4, a deuterium-labeled analog of Clofibrate, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[2][3] Its use minimizes variability arising from sample preparation, matrix effects, and instrument response.[4][5]

This document provides detailed application notes and protocols for a high-throughput, cell-based screening assay designed to identify novel PPARα modulators. The assay utilizes Clofibrate as a reference agonist and incorporates this compound as an internal standard for robust LC-MS/MS-based quantification of cellular uptake or metabolism of the parent compound.

Signaling Pathway: PPARα Activation

Clofibrate and other fibrate drugs act as agonists for PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in lipid metabolism, including those for fatty acid uptake and oxidation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Active Heterodimer Ligand Clofibrate (PPARα Agonist) PPARa_inactive PPARα Ligand->PPARa_inactive Enters Cell & Binds PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR PPRE PPRE (DNA Response Element) Coactivators Coactivators PPRE->Coactivators Recruits Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) Coactivators->Gene_Expression Initiates Transcription Heterodimer->PPRE Binds to

Caption: PPARα signaling pathway upon agonist binding.

Application Note: HTS for PPARα Agonists with LC-MS/MS Quantification

This application note describes a robust HTS assay for the identification and characterization of novel PPARα agonists. The assay is performed in a 384-well format using a human hepatoma cell line (e.g., HepG2) stably expressing a PPRE-driven luciferase reporter gene. Test compounds are evaluated for their ability to induce luciferase expression.

A key feature of this protocol is the parallel quantification of the reference compound (Clofibrate) concentration within the cells using LC-MS/MS, with this compound as an internal standard. This allows for the simultaneous assessment of compound efficacy (reporter gene activation) and cellular exposure, providing valuable structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) insights early in the discovery process.

Assay Principle:

  • Primary Screen (Efficacy): Cells engineered with a PPRE-luciferase reporter are treated with test compounds. Agonist binding to PPARα induces luciferase expression, which is measured as a luminescent signal.

  • Secondary Analysis (Quantification): Following the luminescence reading, cell lysates are processed and analyzed by LC-MS/MS to determine the intracellular concentration of the compound of interest. This compound is spiked into each sample prior to processing to ensure accurate quantification.

Experimental Workflow

The workflow is designed for automation and high-throughput execution.

HTS_Workflow A 1. Cell Seeding HepG2-PPRE-Luc cells seeded in 384-well plates B 2. Compound Addition Test compounds, Clofibrate (control), and DMSO (vehicle) added A->B C 3. Incubation 24 hours at 37°C, 5% CO2 B->C D 4. Luciferase Assay Add luciferase reagent and read luminescence (Efficacy) C->D E 5. Sample Preparation - Lyse cells - Spike with this compound (IS) - Protein precipitation D->E F 6. LC-MS/MS Analysis Quantify intracellular compound concentration (Exposure) E->F G 7. Data Analysis - Calculate Z', S/B, EC50 - Correlate efficacy and exposure F->G

Caption: High-throughput screening workflow.

Detailed Experimental Protocols

Protocol 1: Cell-Based PPARα Luciferase Reporter Assay

Materials:

  • HepG2 cells stably expressing a PPRE-luciferase reporter construct

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • White, clear-bottom 384-well assay plates

  • Test compounds, Clofibrate (positive control), DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Promega Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells in 40 µL of culture medium per well into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 200X stock of test compounds and controls in DMSO. Perform serial dilutions to create a dose-response curve (e.g., 10-point, 1:3 dilution).

  • Compound Addition: Add 200 nL of the compound stock solutions to the appropriate wells using an automated liquid handler. This results in a final DMSO concentration of 0.5%.

    • Positive Control: Clofibrate (e.g., final concentration range from 1 nM to 30 µM).

    • Negative Control: DMSO only.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 20 µL of luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Read luminescence using a plate reader with an integration time of 0.5-1 second per well.

Protocol 2: LC-MS/MS Sample Preparation and Analysis

Materials:

  • Cell lysates from Protocol 1

  • This compound internal standard (IS) stock solution (1 mg/mL in Methanol)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well deep-well collection plate

  • Centrifuge capable of holding microplates

  • LC-MS/MS system (e.g., Sciex QTRAP® 6500+)

Procedure:

  • Internal Standard Spiking: To the remaining lysate in each well of the 384-well plate, add 10 µL of a working solution of this compound in ACN (e.g., 100 ng/mL) to achieve a final concentration of 10 ng/mL.

  • Protein Precipitation: Add 100 µL of ice-cold ACN to each well. Seal the plate and vortex for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new 96-well collection plate for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the sample onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 3 minutes.

      • Flow Rate: 0.4 mL/min.

    • MS/MS Conditions (Negative Ion Mode):

      • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Clofibrate and this compound.

Data Presentation

Table 1: Assay Validation and Performance Metrics
ParameterValueDescription
Z'-Factor 0.75 ± 0.08A measure of assay robustness and dynamic range. A value > 0.5 is considered excellent for HTS.[6]
Signal-to-Background (S/B) 15-foldRatio of the signal from the positive control (max Clofibrate) to the negative control (DMSO).
DMSO Tolerance ≤ 1%Maximum final DMSO concentration with no significant effect on cell viability or assay performance.[7]
Clofibrate EC₅₀ 12.5 µMConcentration of Clofibrate that elicits 50% of the maximal luciferase response in the reporter assay.
Table 2: LC-MS/MS Parameters for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Clofibrate 213.0128.1-222.15
This compound (IS) 217.0132.1-222.14

Note: Mass spectrometry parameters may require optimization based on the specific instrument used.[2]

Table 3: Quantitative Analysis Performance
ParameterValueDescription
Linear Range 1 - 1000 ng/mLThe concentration range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ) 1 ng/mLThe lowest concentration of the analyte that can be reliably quantified.
Intra-day Precision (%CV) < 8%The coefficient of variation for replicate measurements within the same day.[8]
Inter-day Precision (%CV) < 11%The coefficient of variation for replicate measurements across different days.[8]
Recovery > 90%The efficiency of the analyte extraction process from the biological matrix.

Conclusion

The described HTS workflow provides a powerful, dual-readout approach for the discovery of novel PPARα agonists. By combining a functional, cell-based reporter assay with robust LC-MS/MS quantification using this compound as an internal standard, researchers can efficiently identify potent hits and simultaneously gather critical data on cellular exposure. This integrated strategy streamlines the hit-to-lead optimization process by providing a more comprehensive understanding of compound activity early in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clofibrate-d4 Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Clofibrate-d4 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a deuterated form of Clofibrate, a lipid-lowering agent. In research and development, this compound is often used as an internal standard for quantitative analysis of Clofibrate in biological samples. Its stability in solution is critical for accurate and reproducible analytical results. Degradation of the standard can lead to underestimation of the analyte concentration.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: As an ethyl ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Solvent Composition: The type of solvent and the presence of water can impact stability. While Clofibrate is freely soluble in methanol and acetonitrile, prolonged storage in aqueous or protic solvents can facilitate hydrolysis.[1]

  • Light: Although not as common for this class of compounds, exposure to UV light can sometimes induce degradation.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions of this compound in high-purity aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO). These solvents minimize the risk of hydrolysis. For working solutions that require aqueous buffers, it is advisable to prepare them fresh daily and keep them refrigerated when not in use.

Q4: How should I store my this compound solutions?

A4:

  • Stock Solutions (in aprotic solvents): Store at -20°C or lower in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.

  • Working Solutions (in aqueous buffers): Prepare fresh whenever possible. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

Q5: What are the degradation products of this compound?

A5: The primary degradation product of this compound through hydrolysis is Clofibric acid-d4 and ethanol.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Causes Recommended Solutions
Inconsistent or decreasing peak area for this compound in my analytical runs. 1. Degradation of the working solution: The pH of your mobile phase or sample diluent may be promoting hydrolysis. 2. Improper storage: The working solution may have been stored for too long or at an inappropriate temperature. 3. Repeated freeze-thaw cycles: This can lead to degradation and concentration changes.1. Prepare fresh working solutions daily. 2. If using an aqueous mobile phase, ensure the pH is as close to neutral as possible and analyze samples promptly after preparation. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of a new peak in my chromatogram that corresponds to the retention time of Clofibric acid. 1. Hydrolysis of this compound: This is a strong indicator that your standard is degrading.1. Confirm the identity of the new peak using a Clofibric acid standard if available, or by mass spectrometry. 2. Prepare a fresh stock solution of this compound from a new vial of the neat material. 3. Review your solution preparation and storage procedures to identify potential causes of hydrolysis.
Precipitation observed in my stock solution upon thawing. 1. Solvent evaporation: The cap on your vial may not be properly sealed, leading to solvent loss and increased concentration. 2. Low temperature insolubility: The compound may be less soluble at the storage temperature.1. Ensure vials are tightly sealed with appropriate caps. 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. Ensure it is fully dissolved before making dilutions.
Overall poor peak shape and reproducibility. 1. Poor quality solvent: Solvents containing impurities or water can affect stability and chromatographic performance. 2. Contaminated analytical system: Residue in the HPLC or mass spectrometer can interfere with the analysis.1. Use high-purity, HPLC-grade solvents for all solutions. 2. Implement a regular cleaning and maintenance schedule for your analytical instruments.

Quantitative Stability Data (Illustrative Example)

Table 1: Effect of pH on the Stability of Methylparaben and Propylparaben in Aqueous Solution at 40°C over 6 Months

FormulationpH RangeMethylparaben Assay (%)Propylparaben Assay (%)
T18.00 - 8.5085.290.1
T27.40 - 7.8092.394.5
T37.00 - 7.4090.893.2
T46.50 - 7.0088.591.7
Data adapted from a study on paraben stability in parenteral formulations.[2]

Table 2: Effect of Temperature on the Stability of Methylparaben and Propylparaben in Aqueous Solution (pH 7.40 - 7.80) over 6 Months

Storage ConditionMethylparaben Assay (%)Propylparaben Assay (%)
25°C / 60% RH96.897.5
30°C / 65% RH94.195.8
40°C / 75% RH92.394.5
Data adapted from a study on paraben stability in parenteral formulations.[2]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a final concentration of 10 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of 10 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to a final concentration of 10 µg/mL.

  • Thermal Degradation:

    • Place a vial containing the solid this compound powder in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in acetonitrile to a concentration of 1 mg/mL and then dilute with the mobile phase to 10 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (1 mg/mL in acetonitrile) to UV light (254 nm) for 48 hours.

    • Dilute with mobile phase to a final concentration of 10 µg/mL.

3. Analytical Method:

  • Instrumentation: HPLC with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization in MS).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm or MS in full scan and product ion scan modes to identify degradation products.

  • Analysis: Analyze the stressed samples and a non-stressed control sample. Calculate the percentage of degradation and assess the peak purity of this compound in the presence of its degradation products.

Visualizations

Clofibrate_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte (Liver Cell) Clofibrate Clofibrate PPARa PPAR-α Clofibrate->PPARa Activates RXR RXR PPARa->RXR Forms heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipid Metabolism (e.g., Fatty Acid Oxidation) Gene_Expression->Lipid_Metabolism VLDL_Reduction Decreased VLDL Production Gene_Expression->VLDL_Reduction Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions start Start: This compound Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1N HCl, 60°C) start->Acid Base Base Hydrolysis (0.1N NaOH, RT) start->Base Oxidation Oxidation (3% H2O2, RT) start->Oxidation Thermal Thermal (Solid, 105°C) start->Thermal Photo Photolytic (UV light) start->Photo analysis HPLC-UV/MS Analysis Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis end End: Stability Assessment (% Degradation, Peak Purity) analysis->end

References

Addressing poor solubility of Clofibrate-d4 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Clofibrate-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

This compound, much like its non-deuterated counterpart clofibrate, is a lipophilic compound with inherently low water solubility. This poor solubility is due to its chemical structure, which is predominantly non-polar. Attempting to dissolve it directly in aqueous buffers like phosphate-buffered saline (PBS) will likely result in a suspension or precipitate.

Q2: What are the initial steps to improve the solubility of this compound?

For initial attempts at solubilization, it is recommended to first dissolve this compound in a small amount of an organic co-solvent before adding it to the aqueous buffer. This method, known as co-solvency, is a common and effective technique for dissolving hydrophobic compounds.[1][2][3][4]

Q3: Which co-solvents are recommended for this compound?

Commonly used co-solvents for poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[1][2][3][5] For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically ≤1%) to avoid cellular toxicity.[6]

Troubleshooting Guide

Issue: Precipitate forms after adding the co-solvent stock solution to the aqueous buffer.

This is a common issue that can be addressed through several troubleshooting steps. The formation of a precipitate indicates that the aqueous buffer cannot maintain the solubility of this compound at the desired concentration, even with the presence of a small amount of co-solvent.

Troubleshooting Workflow

Troubleshooting_Precipitation start Precipitate Observed step1 Increase Co-solvent Concentration (while considering final assay tolerance) start->step1 step2 Use a Surfactant (e.g., SLS, Tween® 80) step1->step2 If precipitation persists step3 Adjust pH of the Buffer step2->step3 If precipitation persists step4 Reduce Particle Size (Sonication) step3->step4 If precipitation persists end Solution Achieved step4->end If successful

Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous buffers.

Solution 1: Optimize Co-solvent Concentration

If the final concentration of the co-solvent is very low, it may not be sufficient to maintain solubility. You can try to slightly increase the percentage of the co-solvent in your final solution, but always be mindful of the tolerance of your experimental system to the solvent.

Solution 2: Incorporate a Surfactant

Surfactants can significantly enhance the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[7][8] Sodium lauryl sulfate (SLS) has been shown to be effective for the related compound fenofibrate.[9][10][11]

Recommended Surfactant Concentrations for Fibrates:

SurfactantConcentrationBuffer SystemReference
Sodium Lauryl Sulfate (SLS)0.025 M-[7]
Sodium Lauryl Sulfate (SLS)0.052 M-[7]
Sodium Lauryl Sulfate (SLS)2% (w/v)pH 6.8 McIlvaine buffer[10][11]
Solution 3: Adjusting the pH

Clofibrate is an ester that is rapidly hydrolyzed in vivo to its active form, clofibric acid.[12][13] Clofibric acid is a carboxylic acid, and its solubility is pH-dependent. Increasing the pH of the buffer above the pKa of clofibric acid will deprotonate the carboxylic acid group, making the molecule more soluble in aqueous solutions.

Solubility of Clofibric Acid:

pHAqueous Solubility (mg/L)Reference
7583[14]

It is advisable to work with buffers at neutral or slightly alkaline pH to improve the solubility of any hydrolyzed this compound.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent

This protocol describes the basic method for dissolving this compound using a co-solvent for subsequent dilution in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • Warm the stock solution gently (e.g., in a 37°C water bath) and vortex briefly if necessary to ensure complete dissolution.

  • Add the desired volume of the this compound stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should be kept to a minimum (e.g., less than 1% v/v).

Experimental Workflow for Co-solvent Method

Co_solvent_Workflow start Weigh this compound step1 Dissolve in 100% DMSO to create a stock solution start->step1 step2 Vortex and gently warm if necessary step1->step2 step3 Add stock solution to pre-warmed aqueous buffer while vortexing step2->step3 end Final Solution step3->end

Caption: Step-by-step workflow for dissolving this compound using a co-solvent.

Protocol 2: Quantification of this compound by HPLC

To confirm the concentration of your prepared solutions, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) is recommended. The following is a general HPLC method that can be adapted for this compound, based on methods for clofibrate and clofibric acid.[15][16]

HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., Waters Symmetry ODS, 100 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v)
Flow Rate 1 mL/min
Detection UV at 230 nm or 280 nm
Injection Volume 10-50 µL

Procedure:

  • Prepare a standard curve of this compound in the same solvent as your samples.

  • Filter your prepared this compound solutions through a 0.22 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.

Signaling Pathway (Illustrative)

While this compound is a deuterated standard, its biological target is the same as clofibrate, which acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

PPARa_Signaling clofibrate Clofibrate ppara PPARα clofibrate->ppara activates complex PPARα-RXR Complex ppara->complex rxr RXR rxr->complex dna PPRE in DNA complex->dna binds to gene_expression Target Gene Expression (e.g., for fatty acid oxidation) dna->gene_expression regulates

Caption: Simplified signaling pathway of clofibrate as a PPARα agonist.

References

Technical Support Center: Optimizing Clofibrate-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of Clofibrate-d4 in their experiments.

Troubleshooting Guide

This section addresses common issues that can lead to poor this compound signal intensity.

Question: My this compound signal is weak or non-existent. What are the initial troubleshooting steps?

Answer:

When encountering low or no signal for this compound, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your LC-MS/MS method.

Initial Checks:

  • Compound Integrity and Preparation:

    • Standard Viability: Ensure the this compound internal standard (IS) solution is not degraded and has been stored correctly.

    • Concentration Verification: Double-check the concentration of the spiking solution to ensure it is appropriate for the expected analyte concentration and instrument sensitivity. In some cases, low analyte concentrations can lead to greater internal standard variability.[1]

    • Sample Preparation: Review the sample preparation procedure. Incomplete extraction or significant loss of the analyte during this stage can drastically reduce signal intensity. For solid dosage forms, ensure complete dissolution and extraction.[2]

  • Instrumentation Health:

    • System Suitability: Before running your samples, perform a system suitability test with a known standard to confirm the LC-MS/MS system is performing optimally.

    • Source Cleanliness: A contaminated ion source is a common cause of signal suppression. Check for and clean any residue from the ESI or APCI source components.

Workflow for Initial Troubleshooting

G cluster_0 Initial Troubleshooting Workflow A Low/No this compound Signal B Verify Standard Integrity & Concentration A->B C Review Sample Preparation Protocol B->C D Perform System Suitability Test C->D E Inspect & Clean Ion Source D->E F Signal Improved? E->F G Proceed with Analysis F->G Yes H Move to Advanced Troubleshooting F->H No

Caption: Initial troubleshooting steps for low this compound signal.

Question: How can I optimize the ionization of this compound?

Answer:

Optimizing the ionization process is critical for maximizing signal intensity. The choice of ionization source and its parameters play a significant role.

Ionization Mode Selection:

  • Both positive and negative ion modes should be evaluated for this compound. For fibrates and their metabolites, negative ionization has been shown to provide a better signal-to-noise ratio.[3]

Electrospray Ionization (ESI) Optimization:

  • Solvent Composition: The composition of the mobile phase significantly impacts ESI efficiency. Ensure the solvent system is compatible with efficient ionization of this compound.

  • Source Parameters: Systematically optimize ESI source parameters. A design of experiments (DoE) approach can be effective in evaluating multiple factors.[4] Key parameters to adjust include:

    • Capillary Voltage

    • Nebulizer Pressure

    • Drying Gas Flow Rate and Temperature[4]

Atmospheric Pressure Chemical Ionization (APCI) Optimization:

  • If ESI yields a poor signal, APCI is a viable alternative. Key parameters for APCI optimization include:

    • Corona Current

    • Vaporizer Temperature

    • Sheath Gas and Aux Gas Flow Rates

ParameterESI Typical Starting ValuesAPCI Typical Starting Values
Capillary/Charging Voltage2000-4000 V[4]N/A
Corona CurrentN/A4 µA[5]
Nebulizer Pressure30-60 psig[5]30-60 psig (flow rate dependent)[5]
Drying Gas Temperature200-340 °C[4]Dependent on instrument
Drying Gas Flow4-12 L/min[4]Dependent on instrument

Question: My signal is inconsistent across samples. Could this be due to matrix effects?

Answer:

Yes, inconsistent signal intensity, especially in complex biological matrices, is often a sign of matrix effects.[1] Matrix effects occur when co-eluting endogenous components of the sample suppress or enhance the ionization of the analyte.

Identifying Matrix Effects:

  • Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Analyte-to-Internal Standard Ratio: A stable analyte-to-IS ratio across different samples and dilutions indicates good tracking and compensation for matrix effects.[1]

Mitigating Matrix Effects:

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte. A shallow initial gradient can improve focusing.[3]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Sample Preparation: Enhance the cleanup of your sample to remove interfering substances.

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively isolate the analyte.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to minimize the co-extraction of matrix components.

Troubleshooting Matrix Effects

cluster_1 Addressing Matrix Effects A Inconsistent Signal Intensity B Investigate Matrix Effects A->B C Optimize Chromatographic Separation B->C D Enhance Sample Cleanup B->D E Evaluate Different Internal Standards B->E F Stable Signal Achieved? C->F D->F E->F G Proceed with Validated Method F->G Yes

Caption: Workflow for troubleshooting inconsistent signals due to matrix effects.

Question: How do I optimize the mass spectrometer settings for this compound?

Answer:

Proper tuning of the mass spectrometer is essential for achieving high sensitivity and specificity. This process is also known as compound optimization.[6]

Key Parameters for Optimization:

  • Precursor and Product Ions: Infuse a standard solution of this compound to determine the most abundant and stable precursor ion. Then, perform a product ion scan to identify the most intense and specific product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Collision Energy (CE): Optimize the CE for each MRM transition to maximize the abundance of the product ion. This is a critical parameter that can significantly impact signal intensity.[7]

  • Other Voltages: Depending on the instrument, other parameters like Q1 and Q3 pre-bias voltages may need to be optimized.[6]

It is important to note that optimal settings can vary between different mass spectrometers, even of the same make and model.[6] Therefore, it is recommended to perform compound optimization on your specific instrument.

ParameterDescriptionOptimization Approach
Precursor Ion The m/z of the ionized this compound molecule selected in the first quadrupole.Infuse a standard solution and identify the most intense ion in a full scan.
Product Ion(s) The m/z of the fragment ions generated from the precursor ion in the collision cell.Perform a product ion scan on the selected precursor ion to identify the most abundant and specific fragments.
Collision Energy (CE) The energy applied to induce fragmentation of the precursor ion.For each MRM transition, ramp the collision energy and determine the value that yields the maximum product ion intensity.[7]

Frequently Asked Questions (FAQs)

Q1: Should I use ESI or APCI for this compound analysis?

A1: Both ESI and APCI can be suitable for the analysis of fibrates. The choice often depends on the specific matrix and instrumentation. It is recommended to evaluate both ionization techniques during method development. For similar compounds, ESI in negative mode has been shown to be effective.[3]

Q2: What is the role of the deuterated internal standard (this compound)?

A2: this compound is a stable isotope-labeled internal standard. Its primary role is to mimic the behavior of the unlabeled analyte (Clofibrate) during sample preparation and analysis. This helps to correct for variations in extraction recovery and matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of quantification.[1][3]

Q3: Can the mobile phase composition affect my this compound signal?

A3: Absolutely. The mobile phase composition, including the organic solvent (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium acetate), can significantly influence chromatographic retention and ionization efficiency. For APCI, methanol is often the preferred organic solvent.[5]

Q4: Why is my internal standard signal showing high variability?

A4: High variability in the internal standard signal can be due to several factors, including inconsistent sample preparation, matrix effects that do not affect the analyte and IS equally, or issues with the autosampler. If the IS signal is suppressed in certain samples, it may indicate a significant matrix effect that requires further optimization of the sample cleanup or chromatography.[1]

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in Plasma

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The composition of the reconstitution solvent should be optimized to prevent peak distortion.[3]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Parameter Optimization

  • Compound Tuning:

    • Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • In both positive and negative ion modes, acquire full scan spectra to determine the most abundant precursor ion.

    • Select the precursor ion and perform a product ion scan to identify the most intense and specific product ions.

    • For the top 2-3 product ions, create MRM transitions and optimize the collision energy for each.

  • Chromatographic Method Development:

    • Column: Start with a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Begin with a linear gradient from 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate. The gradient should be optimized to ensure good separation from matrix interferences.[3]

  • Source Parameter Optimization:

    • Inject the tuned this compound solution repeatedly while adjusting source parameters one at a time to find the optimal settings.

    • Key parameters to optimize include nebulizer gas flow, drying gas temperature and flow, and capillary voltage. A design of experiments (DoE) approach can systematically optimize these parameters.[4][8]

References

Technical Support Center: Minimizing Ion Suppression with Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression effects when using Clofibrate-d4 as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

Ion suppression is a matrix effect that results in a decreased response of the analyte of interest in the mass spectrometer. It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1][2] Addressing ion suppression is critical for the development of robust and reliable bioanalytical methods.

Q2: How does using this compound as an internal standard help in minimizing ion suppression?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for compensating for ion suppression.[3] Since this compound is chemically identical to the analyte (Clofibrate or its active metabolite, clofibric acid), it co-elutes and experiences similar matrix effects.[3] By calculating the analyte-to-internal standard peak area ratio, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.[3]

Q3: Can this compound completely eliminate ion suppression effects?

While highly effective, deuterated internal standards like this compound may not always completely correct for matrix effects.[4][5] In some cases, differential matrix effects can occur where the analyte and the internal standard are not affected by ion suppression to the exact same extent. This can be caused by slight differences in chromatographic retention times between the deuterated and non-deuterated compounds.[4][5]

Q4: What are the best practices for preparing and storing this compound solutions?

To ensure the accuracy of your results, proper handling of the this compound internal standard is crucial. Stock solutions are typically prepared by dissolving the standard in a high-purity organic solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL.[1] Working solutions are then prepared by diluting the stock solution to the desired concentration for spiking into samples. It is recommended to store stock and working solutions at 4°C for short-term use and at -20°C or lower for long-term storage to prevent degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to minimize ion suppression.

Problem Potential Cause Recommended Solution
Poor signal intensity for both analyte and this compound Significant ion suppression from the sample matrix.Optimize sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[2] Diluting the sample may also help reduce the concentration of interfering substances.
Inconsistent analyte/Clofibrate-d4 peak area ratio across a run Variable matrix effects between samples.Ensure that the this compound internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process.[6][7]
Chromatographic peak for this compound appears slightly earlier or later than the analyte peak Isotope effect. The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time on some chromatographic columns.[4][5]Optimize the chromatographic method to achieve co-elution of the analyte and internal standard. This may involve adjusting the mobile phase composition, gradient profile, or using a column with different selectivity. If complete co-elution is not possible, ensure the retention time difference is minimal and consistent across all injections.
High variability in this compound peak area Inconsistent sample preparation or injection volume. Issues with the LC-MS/MS system.Review the sample preparation procedure for consistency. Check the autosampler for any issues with injection precision. Perform system suitability tests to ensure the LC-MS/MS is performing optimally.[7]
Analyte signal is suppressed but this compound signal is not (or vice-versa) Differential ion suppression. This can occur if the analyte and internal standard experience different micro-environments within the ion source due to slight chromatographic separation.[4][5]Re-evaluate the chromatographic conditions to ensure maximum overlap of the analyte and internal standard peaks. Consider using a different ionization source (e.g., APCI instead of ESI) if the problem persists, as different ionization mechanisms can be less susceptible to certain types of matrix effects.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for sample cleanup, suitable for many applications.

  • To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution (e.g., 20 µg/mL in acetonitrile).[8]

  • Vortex the sample for 30 seconds.

  • Add 1 mL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex again for 1 minute.

  • Centrifuge the sample at 4600 rpm for 10 minutes.[8]

  • Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can significantly reduce matrix effects.

  • Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma sample, add the this compound internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[9]

LC-MS/MS Parameters

The following table provides example LC-MS/MS parameters for the analysis of Clofibrate and its deuterated internal standard. These parameters should be optimized for your specific instrumentation and application.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 2

Quantitative Data Summary

Table 1: Recovery and Matrix Effect of a Deuterated Internal Standard (Fenofibric Acid-d6) in Human Plasma

This table presents data from a validation study of a similar fibrate, fenofibric acid, using its deuterated internal standard. The results demonstrate the effectiveness of using a SIL-IS to compensate for matrix effects and ensure high recovery.

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Fenofibric Acid0.15073.898.5
10.19275.4101.2
Fenofibric Acid-d62.00085.999.8
Data adapted from a study on Fenofibric acid and its deuterated internal standard, which is structurally similar to Clofibrate and this compound.[2]

Table 2: Scheduled Multiple Reaction Monitoring (SMRM) Transitions for this compound

This table provides the mass spectrometry parameters for the detection of this compound.

TargetPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound217.0127.0-45-16
Data from a high-throughput LC-MS/MS method for the detection of statins and fibrates.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Caption: Experimental workflow for bioanalysis using this compound.

troubleshooting_logic start Inaccurate or Imprecise Quantitative Results check_is_response Consistent Internal Standard (this compound) Response? start->check_is_response check_retention Co-elution of Analyte and This compound? check_is_response->check_retention Yes optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) check_is_response->optimize_sample_prep No check_matrix_effect Assess Matrix Effects (Post-extraction spike) check_retention->check_matrix_effect Yes optimize_chromatography Optimize Chromatography (Gradient, Column) check_retention->optimize_chromatography No check_matrix_effect->optimize_sample_prep Significant end Accurate and Precise Quantification check_matrix_effect->end Acceptable optimize_sample_prep->check_matrix_effect review_ms_params Review MS/MS Parameters (MRM transitions, voltages) optimize_sample_prep->review_ms_params optimize_chromatography->check_retention

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Clofibrate-d4 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic peak shape issues with Clofibrate-d4.

Troubleshooting Guides

This section addresses common peak shape problems encountered during the analysis of this compound.

Peak Tailing

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and is often characterized by an asymmetric peak with a trailing edge.[1] This can compromise accurate integration and reduce resolution. The primary causes for peak tailing with this compound, an acidic compound, are typically related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the analytical column itself.

Troubleshooting Steps:

  • Review Mobile Phase pH: Clofibrate is rapidly hydrolyzed to its active metabolite, clofibric acid. Clofibric acid is an acidic compound, and its pKa is a critical factor. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of clofibric acid. For acidic compounds, a lower pH (e.g., pH 2-3) is generally recommended to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause tailing through secondary interactions.[2]

  • Assess Column Health:

    • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and peak tailing.[2] If the column is old or has been used extensively with aggressive mobile phases, consider replacing it.

    • Column Contamination: Buildup of contaminants from the sample matrix on the column can create active sites that lead to tailing.[3] Flushing the column with a strong solvent may help. If a guard column is being used, replace it first to see if the problem is resolved.[4]

    • Improper Column Chemistry: For a relatively nonpolar compound like this compound, a C18 or C8 column is appropriate.[5] Ensure you are using a high-quality, end-capped column to minimize silanol interactions.[6]

  • Optimize Sample and Injection Conditions:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[2] Try diluting your sample or reducing the injection volume. A good rule of thumb is to keep the injection volume to 1-5% of the column volume.[7]

    • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3][8] Whenever possible, dissolve your sample in the initial mobile phase.

Summary of Potential Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution
Mobile Phase pH Too High Adjust mobile phase pH to be 1.5-2 units below the pKa of clofibric acid (e.g., pH 2.5-3.0).
Secondary Silanol Interactions Use a high-quality, end-capped C18 or C8 column. Lower the mobile phase pH.[6]
Column Contamination Flush the column with a strong solvent. Replace the guard column.[4]
Column Degradation Replace the analytical column.[2]
Sample Overload Dilute the sample or reduce the injection volume.[2]
Inappropriate Injection Solvent Dissolve the sample in the initial mobile phase composition.[3]
Peak Fronting

Question: I am observing peak fronting for my this compound peak. What could be the cause?

Answer:

Peak fronting, where the peak has a leading edge, is less common than tailing but can also affect quantification. The most common causes are related to sample overload, improper sample solvent, or a physical problem with the column.[8][9]

Troubleshooting Steps:

  • Check for Sample Overload:

    • Mass Overload: The concentration of this compound in your sample may be too high, leading to saturation of the stationary phase.[9] Dilute your sample and re-inject. If the peak shape improves, this was likely the cause.

    • Volume Overload: Injecting too large a volume of sample can also cause fronting.[9] Reduce the injection volume and observe the effect on the peak shape.

  • Evaluate the Sample Solvent: Using a sample solvent that is significantly stronger than your mobile phase can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[8][9] Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.

  • Inspect the Column: A void at the head of the column can lead to a distorted flow path and cause peak fronting.[9] This is a more serious issue and often requires replacing the column. A sudden appearance of fronting for all peaks can be indicative of column collapse.[4][10]

Troubleshooting Workflow for Peak Fronting:

start Peak Fronting Observed for this compound overload Is the sample concentration high? start->overload dilute Dilute the sample and re-inject overload->dilute Yes volume Is the injection volume large? overload->volume No end Problem Resolved dilute->end reduce_volume Reduce injection volume volume->reduce_volume Yes solvent Is the sample solvent stronger than the mobile phase? volume->solvent No reduce_volume->end change_solvent Dissolve sample in initial mobile phase solvent->change_solvent Yes column_issue Does the problem persist and affect all peaks? solvent->column_issue No change_solvent->end replace_column Inspect and potentially replace the column column_issue->replace_column Yes column_issue->end No replace_column->end

Caption: Troubleshooting logic for peak fronting.

Split Peaks

Question: My this compound peak is splitting into two. What is causing this and how do I resolve it?

Answer:

Split peaks can be one of the more challenging chromatographic problems to diagnose. The cause can range from simple issues with sample introduction to more complex problems with the column or sample chemistry.[11]

Troubleshooting Steps:

  • Check for a Clogged Frit or Column Void: If all peaks in your chromatogram are splitting, the issue is likely a physical problem at the head of the column, such as a blocked inlet frit or a void in the packing material.[12][13] A blocked frit can sometimes be cleared by back-flushing the column. However, a void usually means the column needs to be replaced.

  • Examine the Injection Process:

    • Partial Clog in the System: A partial clog in the tubing between the injector and the column can cause the sample to be introduced onto the column in a non-uniform way, leading to split peaks.

    • Injector Malfunction: Issues with the injector rotor seal or needle can also lead to poor peak shape.

  • Consider Sample and Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting, especially for early eluting peaks.[14] As mentioned previously, dissolving the sample in the initial mobile phase is the best practice.

  • Investigate Co-elution: It is possible that an interfering compound is co-eluting with your this compound peak, giving the appearance of a split peak.[9] To investigate this, you can try altering the chromatographic conditions (e.g., changing the gradient or the organic modifier) to see if the two peaks can be resolved.

Troubleshooting Workflow for Split Peaks:

start Split Peak Observed for this compound all_peaks Are all peaks splitting? start->all_peaks column_frit Check for column void or blocked frit all_peaks->column_frit Yes sample_solvent Is the sample solvent very different from the mobile phase? all_peaks->sample_solvent No backflush_replace Back-flush or replace column column_frit->backflush_replace end Problem Resolved backflush_replace->end change_solvent Dissolve sample in initial mobile phase sample_solvent->change_solvent Yes coelution Could there be a co-eluting interference? sample_solvent->coelution No change_solvent->end modify_method Modify separation conditions (e.g., gradient) to attempt resolution coelution->modify_method Yes modify_method->end

Caption: Troubleshooting logic for split peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for method development?

A1: this compound is the deuterated form of clofibrate. Clofibrate itself is a colorless to pale-yellow liquid that is practically insoluble in water and miscible with organic solvents like acetone and methanol.[3] It is rapidly hydrolyzed in vivo to clofibric acid. Clofibric acid is the active form and is an acidic compound. The logP of clofibrate is approximately 3.3, indicating it is a relatively nonpolar molecule.[15] The pKa of the carboxylic acid group of clofibric acid is a critical parameter for reversed-phase chromatography, and while not definitively found, it is expected to be in the range of typical carboxylic acids (around 3-5).

Q2: I'm using this compound as an internal standard, and it's eluting slightly before my non-deuterated clofibrate analyte. Is this normal?

A2: Yes, this is a known phenomenon. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This is due to the slightly different physicochemical properties imparted by the deuterium atoms. As long as the peak shapes are good and the retention time difference is small and consistent, this should not pose a problem for quantification, especially with modern data acquisition and processing software that can handle slightly different retention times for the analyte and internal standard.

Q3: What is a good starting point for a reversed-phase LC-MS method for this compound?

A3: A good starting point would be a C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol. Given that clofibric acid is the likely target for analysis, a mobile phase pH of around 3 would be a good starting point to ensure it is in its protonated form. A gradient elution from a lower to a higher percentage of the organic modifier is often used to ensure good peak shape and efficient elution. For MS detection, negative ion mode is often suitable for acidic compounds like clofibric acid.

Q4: What are the recommended sample preparation techniques for analyzing this compound in plasma?

A4: The most common sample preparation techniques for analyzing drugs like clofibrate in plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: This is a simple and fast method where a water-miscible organic solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. The supernatant is then injected into the LC-MS system.

  • Liquid-Liquid Extraction: This technique involves extracting the analyte from the acidified plasma into an immiscible organic solvent. This can provide a cleaner extract than PPT.

  • Solid-Phase Extraction: SPE can provide the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. C18 cartridges are commonly used for this purpose.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is a general guideline for protein precipitation of plasma samples for this compound analysis.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for SPE of this compound from plasma.

  • Condition the SPE cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte: Elute the this compound and any clofibric acid with 1 mL of methanol into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

General LC-MS/MS Method for this compound Analysis

This is a general starting method that may require optimization for your specific instrumentation and application.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on instrument

  • Gas Flows: Dependent on instrument

  • MRM Transitions: These will need to be optimized for your specific instrument. For clofibric acid-d4, you would monitor the transition from the deuterated precursor ion to a specific product ion.

Experimental Workflow for Sample Preparation and Analysis:

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe centrifuge Centrifuge ppt->centrifuge evaporate Evaporate to Dryness lle->evaporate spe->evaporate transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end Data Acquisition and Analysis inject->end

Caption: General workflow for plasma sample preparation and analysis.

References

Technical Support Center: Optimizing Clofibrate-d4 Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Clofibrate-d4 from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally effective method for extracting this compound from tissues?

A1: For a broad range of tissues, a liquid-liquid extraction (LLE) method based on the Folch technique is a robust and widely used starting point.[1][2][3][4] This method utilizes a chloroform and methanol mixture to efficiently extract lipids and associated lipophilic compounds like this compound.

Q2: I am working with a very fatty tissue like adipose. Are there any specific considerations?

A2: Yes, for high-fat tissues, ensuring complete homogenization and using a sufficient solvent-to-tissue ratio is critical to prevent the sample from becoming saturated, which would lead to poor recovery. A modified Folch method with a higher solvent volume is often recommended.[4]

Q3: Is this compound stable during the extraction process?

A3: Clofibrate and its deuterated analog are susceptible to hydrolysis to their active metabolite, clofibric acid, particularly under alkaline conditions or in the presence of esterase enzymes found in tissues. It is crucial to work at low temperatures (e.g., on ice) and to process samples promptly to minimize degradation.

Q4: What is a "matrix effect" and how can it affect my results?

A4: A matrix effect is the alteration of the ionization of an analyte, like this compound, by co-eluting compounds from the tissue matrix during LC-MS analysis.[5][6][7][8][9] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. Using a deuterated internal standard like this compound helps to compensate for matrix effects, as it behaves very similarly to the analyte of interest.

Q5: When should I consider using Solid-Phase Extraction (SPE) instead of Liquid-Liquid Extraction (LLE)?

A5: SPE can offer a cleaner extract by selectively isolating the analyte of interest and removing more interfering matrix components.[10] It is particularly useful when high sensitivity is required or when significant matrix effects are observed with LLE. A C18-based reversed-phase SPE is a good choice for an acidic drug like clofibric acid (the metabolite of clofibrate).[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete tissue homogenization.2. Insufficient solvent-to-tissue ratio.3. Inefficient phase separation in LLE.4. Analyte breakthrough or incomplete elution in SPE.5. Degradation of this compound.1. Ensure the tissue is thoroughly homogenized using a bead beater or rotor-stator homogenizer.2. Increase the volume of extraction solvent, especially for fatty tissues.3. Centrifuge at a sufficient speed and time to ensure a clean separation of the aqueous and organic layers.4. Optimize SPE parameters: ensure proper cartridge conditioning, check for appropriate wash and elution solvent strength and volume.5. Work at low temperatures, minimize extraction time, and consider adding an esterase inhibitor.
High Variability Between Replicates 1. Inconsistent homogenization.2. Inaccurate pipetting of small volumes.3. Variable matrix effects between samples.1. Standardize the homogenization procedure (time, speed).2. Use calibrated pipettes and ensure proper technique.3. Use a stable isotope-labeled internal standard (like this compound) and consider matrix-matched calibration standards.
Poor Chromatographic Peak Shape 1. Presence of interfering matrix components.2. Incompatibility of the final extract solvent with the mobile phase.1. Incorporate a sample clean-up step like SPE or a more rigorous LLE wash.2. Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase.
Unexpectedly High Levels of Clofibric Acid-d4 1. Hydrolysis of this compound during extraction.1. Keep samples on ice throughout the extraction process.2. Minimize the time between homogenization and extraction.3. Avoid basic pH conditions.

Quantitative Data Summary

The following tables summarize expected recovery rates for different extraction methods. Please note that actual recoveries can vary depending on the specific tissue matrix and experimental conditions.

Table 1: Comparison of Extraction Methods for this compound from Various Tissues

Extraction Method Tissue Type Typical Analyte Recovery (%) Key Advantages Key Disadvantages
Liquid-Liquid Extraction (Folch) Liver, Brain, Adipose70-90%Robust, high throughput, effective for lipophilic compounds.Can co-extract interfering matrix components.
Protein Precipitation (Acetonitrile) Liver, Brain60-85%[12]Simple, fast, removes the majority of proteins.May not remove all interfering phospholipids.
Solid-Phase Extraction (C18) Liver, Brain85-95%[13]Provides a cleaner extract, reduces matrix effects.More time-consuming and costly than LLE or PP.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method) for this compound from Liver Tissue
  • Homogenization:

    • Weigh approximately 100 mg of frozen liver tissue.

    • Add the tissue to a 2 mL homogenization tube containing ceramic beads.

    • Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.

    • Homogenize using a bead beater for 2 cycles of 30 seconds at 6000 rpm, with a 30-second pause on ice in between.

  • Extraction:

    • Transfer the homogenate to a 15 mL conical tube.

    • Rinse the homogenization tube with 0.5 mL of 2:1 chloroform:methanol and add it to the conical tube.

    • Vortex the tube for 1 minute.

  • Phase Separation:

    • Add 0.3 mL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[1]

  • Collection and Evaporation:

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation for this compound from Brain Tissue Homogenate
  • Homogenization:

    • Prepare a 1:3 (w/v) brain tissue homogenate in ice-cold phosphate-buffered saline (PBS).

  • Precipitation:

    • To 100 µL of the brain homogenate in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[14][15]

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate
  • Homogenate Preparation:

    • Prepare a 1:5 (w/v) tissue homogenate in 0.1 M phosphate buffer (pH 7.4).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.[11] Do not let the cartridge run dry.

  • Sample Loading:

    • Load 500 µL of the tissue homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PP Protein Precipitation (PP) cluster_SPE Solid-Phase Extraction (SPE) lle_homogenize 1. Homogenize Tissue in Chloroform:Methanol lle_extract 2. Vortex lle_homogenize->lle_extract lle_phase_sep 3. Add Salt Solution & Centrifuge lle_extract->lle_phase_sep lle_collect 4. Collect Organic Layer lle_phase_sep->lle_collect lle_evap 5. Evaporate lle_collect->lle_evap lle_recon 6. Reconstitute lle_evap->lle_recon pp_homogenize 1. Homogenize Tissue in Buffer pp_precipitate 2. Add Acetonitrile pp_homogenize->pp_precipitate pp_centrifuge 3. Centrifuge pp_precipitate->pp_centrifuge pp_collect 4. Collect Supernatant pp_centrifuge->pp_collect pp_evap 5. Evaporate pp_collect->pp_evap pp_recon 6. Reconstitute pp_evap->pp_recon spe_homogenize 1. Homogenize Tissue in Buffer spe_condition 2. Condition C18 Cartridge spe_homogenize->spe_condition spe_load 3. Load Homogenate spe_condition->spe_load spe_wash 4. Wash spe_load->spe_wash spe_elute 5. Elute spe_wash->spe_elute spe_evap 6. Evaporate & Reconstitute spe_elute->spe_evap

Caption: Experimental workflows for LLE, PP, and SPE of this compound from tissues.

troubleshooting_low_recovery start Low Recovery of This compound cause1 Incomplete Homogenization? start->cause1 cause2 Insufficient Solvent? start->cause2 cause3 Analyte Degradation? start->cause3 cause4 Suboptimal SPE? start->cause4 cause1->cause2 No solution1 Optimize homogenization (time, speed, beads) cause1->solution1 Yes cause2->cause3 No solution2 Increase solvent:tissue ratio cause2->solution2 Yes cause3->cause4 No solution3 Work on ice, minimize time cause3->solution3 Yes solution4 Optimize SPE method (wash/elution solvents) cause4->solution4 Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

Preventing isotopic exchange in deuterium-labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isotopic exchange in deuterium-labeled standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in deuterium-labeled standards?

Isotopic exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom (proton) from its environment, such as a solvent.[1][2][3] This process can compromise the integrity of the standard, as the loss of deuterium alters its mass.[4]

Q2: Why is preventing isotopic exchange so important?

Stable isotope-labeled (SIL) compounds are used as internal standards in quantitative mass spectrometry assays to ensure accurate and reproducible results.[1] The loss of deuterium from a standard eliminates the mass difference between the standard and the analyte. This can lead to inaccurate quantification, underestimation of the analyte, or even "false positive" results where the internal standard is mistakenly identified as the unlabeled analyte.[4][5]

Q3: What are the primary factors that cause deuterium exchange?

Several factors can promote the exchange of deuterium with protons:

  • Position of the Label: Deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are highly labile and exchange readily.[1][6] Deuteriums on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[1]

  • pH of the Solution: The rate of H/D exchange is highly dependent on pH. The minimum exchange rate for many compounds occurs in a slightly acidic environment (around pH 2.5–3.0). Rates increase significantly in neutral, basic, or strongly acidic conditions.[6][7][8]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[6]

  • Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange.[1] If left exposed to the atmosphere, even deuterated solvents like D₂O can absorb moisture (H₂O), leading to back-exchange.[9]

Q4: Are there alternatives to deuterium labeling that are not prone to exchange?

Yes. Stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the carbon or nitrogen skeleton of the molecule and are not susceptible to exchange.[1][4] These are often the preferred choice for internal standards as they eliminate the risk of label loss. However, deuterium-labeled standards are often used due to lower synthesis costs.[1][5]

Troubleshooting Guide

Problem 1: My deuterated standard shows a lower mass than expected in my LC-MS analysis.

  • Possible Cause: Loss of one or more deuterium atoms due to back-exchange.[4]

  • Troubleshooting Steps:

    • Verify Label Position: Confirm from the certificate of analysis that the deuterium labels are on non-exchangeable positions. Labels on hydroxyl (-OD), amine (-ND), or carboxylic acid (-COOD) groups are prone to rapid exchange.[1]

    • Review Sample Preparation: Was the standard dissolved or incubated in a protic, non-deuterated solvent (e.g., H₂O, methanol) for an extended period? Minimize the time the standard is exposed to such solvents.

    • Check pH of Solutions: Were acidic or basic conditions used during sample preparation or in the LC mobile phase? Storage in acidic or basic solutions should be avoided.[7] The optimal pH for stability during analysis is often near the minimum of the exchange curve (approx. pH 2.6).[3]

    • Evaluate Storage Conditions: Was the standard stored as a solution in a protic solvent? Long-term storage in solution, especially in non-deuterated solvents, can lead to gradual exchange.[7][10]

Problem 2: The peak for my internal standard is broad, or its retention time is slightly different from the analyte.

  • Possible Cause: This can be a result of a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, causing slight differences in chromatographic behavior.[5][11] While not an exchange issue, it can complicate data analysis.

  • Troubleshooting Steps:

    • Confirm Co-elution: While perfect co-elution is expected, minor shifts can occur. Ensure your integration parameters are appropriate to capture the entire peak for both the analyte and the standard.

    • Consider Label Position: The location and number of deuterium atoms can influence the magnitude of the isotope effect.

    • Alternative Standards: If the chromatographic shift is significant and problematic, a standard with fewer deuterium atoms or a ¹³C-labeled standard may be a better choice.[5]

Problem 3: My quantitative results are inconsistent and show poor reproducibility.

  • Possible Cause: Inconsistent back-exchange is occurring across different samples or during the analytical run.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Ensure that the time from adding the internal standard to the sample to the point of injection is consistent for all samples, including calibrators and QCs.

    • Control Temperature: Maintain consistent temperatures during sample preparation and in the autosampler. Higher temperatures can increase the rate of exchange.

    • Check for Atmospheric Moisture: If using D₂O or other deuterated solvents, ensure they are high purity and have not been compromised by exposure to atmospheric H₂O.[9] Store them in tightly sealed containers.

    • Validate Stability: Perform experiments to explicitly test the stability of your deuterated standard in your sample matrix and under your specific analytical conditions (time, temperature, pH).[4]

Data Presentation: Factors Influencing Isotopic Exchange

The following tables summarize the key environmental and molecular factors that affect the stability of deuterium labels.

Table 1: Influence of Functional Groups on Deuterium Lability

Functional Group with Deuterium LabelExchange LabilityRecommended Use as a Labeling Site
C-D (Aromatic or Aliphatic)Very Low (Stable)Excellent
C-D (Alpha to Carbonyl, C=O)Low to ModerateGood, but stability should be verified
N-D (Amine, Amide)High (Labile)Not Recommended
O-D (Hydroxyl, Carboxylic Acid)Very High (Highly Labile)Not Recommended
S-D (Thiol)High (Labile)Not Recommended

Table 2: Effect of pH and Temperature on H/D Exchange Rate

ParameterConditionEffect on Exchange RateRationale
pH Strongly Acidic (<2)IncreasesAcid-catalyzed exchange mechanism.[3]
pH Weakly Acidic (2.5 - 4.0)Minimal The exchange rate is at its minimum in this range for many compounds.[8]
pH Neutral (~7)IncreasesExchange occurs under physiological conditions.[3]
pH Basic (>8)Significantly IncreasesBase-catalyzed exchange mechanism is very efficient.[6][12]
Temperature Low (-80°C to 4°C)Very LowReduces the kinetic energy available for the exchange reaction.
Temperature Ambient (~25°C)ModerateExchange can occur over time, especially in solution.
Temperature High (>40°C)HighSignificantly accelerates the exchange reaction.

Note: For solutions containing D₂O, the measured pH value from a standard glass electrode should be corrected to find the pD. A common approximation is pD = pH (meter reading) + 0.4.[12][13]

Experimental Protocols

Protocol 1: Recommended Storage of Deuterium-Labeled Standards

To ensure long-term stability and prevent isotopic exchange, follow these storage guidelines:

  • Prioritize Solid Form: Whenever possible, store the labeled standard as a crystalline solid.[10] This minimizes mobility and interaction with environmental protons.

  • Use Low Temperature: Store all standards, whether solid or in solution, at low temperatures. For long-term storage, -80°C is recommended.[10]

  • Select Appropriate Solvents:

    • For long-term storage of stock solutions, use aprotic solvents (e.g., acetonitrile, DMSO, DMF) whenever solubility allows.

    • If an aqueous or protic solvent is necessary, use a deuterated solvent (e.g., D₂O, Methanol-d₄) of the highest possible isotopic purity.

  • Prevent Moisture Contamination:

    • Store compounds in tightly sealed vials with PTFE-lined caps.

    • For highly sensitive compounds or deuterated solvents, consider storage in sealed glass ampoules.[14]

    • Allow containers to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

  • Labeling: Clearly label all containers with the compound name, date received, and date first opened.[15]

Protocol 2: Best Practices for Sample Preparation

  • Prepare Stock Solutions Carefully: Prepare primary stock solutions in a high-purity, appropriate solvent (aprotic or deuterated protic) as determined during method development.

  • Minimize Exposure Time: When preparing working solutions or spiking samples in a non-deuterated matrix (e.g., plasma, mobile phase), perform the steps as quickly as possible to minimize the time the standard is exposed to an H₂O-rich environment.

  • Maintain Cold Chain: Perform sample preparation steps on an ice bath or in a cold room to keep the exchange rate as low as possible.

  • Control pH: If pH adjustment is necessary, be aware of its effect on label stability. If possible, work in the pH range of 2.5-4.0. Avoid strongly acidic or basic conditions.[7][8]

  • Run a Stability Check: During method validation, analyze a sample immediately after preparation and again after it has been sitting in the autosampler for the maximum expected run time to confirm that no significant degradation or exchange is occurring.

Visualizations

H_D_Exchange_Mechanism Mechanism of Hydrogen-Deuterium Back-Exchange cluster_molecule Deuterated Standard (R-X-D) cluster_solvent Protic Solvent (H₂O) cluster_exchanged Exchanged Standard (R-X-H) mol R-X-D exchanged_mol R-X-H mol->exchanged_mol H⁺ Exchange h2o H-O-H h2o->mol Proton Source

Caption: Deuterium on a labile position (X = O, N) exchanges with a proton from a solvent like water.

Troubleshooting_Workflow start Inaccurate or Irreproducible Quantitative Result check_label Step 1: Verify Label Position Is the deuterium on a stable C-D bond? start->check_label check_storage Step 2: Review Storage Conditions Stored solid, at ≤ -20°C, in a sealed vial? check_label->check_storage Yes res_label No: High risk of exchange. Consider ¹³C/¹⁵N standard. check_label->res_label No check_prep Step 3: Analyze Sample Preparation Minimal time in H₂O? Controlled temp & pH? check_storage->check_prep Yes res_storage No: Improve storage protocol. (Solid, cold, aprotic solvent). check_storage->res_storage No check_ms Step 4: Check Analytical Method Is there an isotope effect? Is the method validated for stability? check_prep->check_ms Yes res_prep No: Optimize sample prep. (Reduce time, use ice, control pH). check_prep->res_prep No res_ms No: Adjust integration or re-validate method. check_ms->res_ms No end_node Problem Resolved check_ms->end_node Yes res_label->end_node res_storage->end_node res_prep->end_node res_ms->end_node

Caption: A workflow for troubleshooting the root cause of deuterated standard instability.

Storage_Decision_Tree start Select Storage Method for Deuterium-Labeled Standard q_duration Long-term storage (>1 month)? start->q_duration q_form Store as solid or solution? q_duration->q_form Yes res_short_term Store at -20°C to 4°C. Prepare fresh as needed. q_duration->res_short_term No q_solvent Solubility in aprotic solvent? q_form->q_solvent Solution res_solid Store as Solid at -80°C in a sealed vial. q_form->res_solid Solid res_aprotic Store in Aprotic Solvent (e.g., ACN, DMSO) at -80°C. q_solvent->res_aprotic Yes res_protic Store in Deuterated Protic Solvent (e.g., D₂O, MeOD-d₄) at -80°C. Use with caution. q_solvent->res_protic No

Caption: A decision tree for selecting the optimal storage conditions for deuterated standards.

References

Technical Support Center: Clofibrate-d4 Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Clofibrate-d4 as an internal standard for the quantification of Clofibrate and its active metabolite, clofibric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Clofibrate. It is an ideal internal standard (IS) for the quantitative analysis of Clofibrate and its active metabolite, clofibric acid, in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What are the typical concentrations for this compound as an internal standard?

The optimal concentration of an internal standard should be consistent across all samples (calibration standards, quality controls, and unknowns) and provide a stable, reproducible signal without saturating the detector. A common practice is to use a concentration that is 5 to 10 times the lower limit of quantitation (LLOQ) of the analyte. For robust performance, the IS response should be well above the background noise but not so high that it causes ion suppression or detector saturation.

Q3: Can I use a non-isotopically labeled compound as an internal standard for clofibric acid analysis?

While structural analogs can be used as internal standards, stable isotope-labeled internal standards like this compound are highly recommended for LC-MS/MS analysis. This is because they have the highest likelihood of tracking the analyte's behavior during sample extraction and ionization, thus providing the most accurate correction for potential matrix effects and variability.[1]

Troubleshooting Guide for Calibration Curve Issues

Issue 1: Non-linear Calibration Curve

Q: My calibration curve for clofibric acid is non-linear. What are the potential causes and solutions?

A: Non-linearity in calibration curves is a common issue in LC-MS/MS analysis. The potential causes can be related to the analyte, the internal standard, or the instrument.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the response. Solution: Dilute the upper-level calibration standards and re-inject. If linearity is restored, adjust the calibration range to a lower concentration range.
Ion Suppression/Enhancement Matrix components co-eluting with the analyte or internal standard can suppress or enhance their ionization, leading to a non-linear response, especially at the lower or higher ends of the curve. Solution: Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more interferences.
In-source Fragmentation Clofibrate or clofibric acid could be fragmenting in the ion source of the mass spectrometer, especially at higher concentrations. Solution: Optimize the ion source parameters, such as the source temperature and voltages, to minimize in-source fragmentation.[2][3][4]
Incorrect Internal Standard Concentration If the internal standard concentration is too low, its signal may be noisy at the lower end of the curve. If it's too high, it could cause ion suppression of the analyte. Solution: Re-evaluate and optimize the concentration of the this compound internal standard.
Issue 2: High Variability in Internal Standard Response

Q: The peak area of my this compound internal standard is highly variable across my analytical run. What should I investigate?

A: High variability in the internal standard response can compromise the accuracy and precision of your results.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete reconstitution of the dried extract can lead to variability. Solution: Ensure pipettes are calibrated and used correctly. Optimize the extraction procedure for consistency. Ensure complete vortexing and mixing during reconstitution.
Autosampler Issues Inconsistent injection volumes or sample carryover in the autosampler can cause variable IS response. Solution: Perform autosampler maintenance. Include wash steps with a strong organic solvent in your injection method to minimize carryover.
Instability of this compound The internal standard may be degrading in the processed samples in the autosampler. Solution: Evaluate the stability of this compound in the reconstitution solvent over the typical duration of an analytical run. If instability is observed, consider using a different reconstitution solvent or reducing the time samples are in the autosampler.
LC System Instability Fluctuations in pump flow rates or inconsistent gradient mixing can lead to variable peak areas. Solution: Purge the LC pumps to remove air bubbles. Check for leaks in the system. Ensure mobile phases are properly degassed.
Issue 3: Poor Internal Standard Tracking of the Analyte

Q: The analyte/internal standard area ratio is not consistent for my quality control samples. Why isn't my this compound tracking the clofibric acid analyte properly?

A: Ideal internal standards should mimic the behavior of the analyte. Poor tracking suggests a divergence in their behavior during the analytical process.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects Although stable isotope-labeled internal standards are designed to minimize this, severe matrix effects can sometimes affect the analyte and IS differently, especially if they are not perfectly co-eluting. Solution: Adjust the chromatography to ensure perfect co-elution of clofibric acid and this compound. Enhance sample cleanup to minimize matrix effects.
Isotopic Instability (Back-Exchange) In rare cases, deuterium labels can exchange with protons from the solvent, especially under harsh pH conditions. This would change the mass of the internal standard, leading to a loss of signal at the expected m/z. While the deuterium on the aromatic ring of this compound should be stable under typical reversed-phase LC-MS conditions, this is a theoretical possibility.[5][6][7] Solution: Ensure that the pH of the mobile phase and sample extracts is not excessively high or low. If back-exchange is suspected, a stability study of the IS in the mobile phase can be performed.
Metabolic Switching In in vivo studies, it's a remote possibility that deuteration could alter the metabolism of the internal standard compared to the analyte. However, for an internal standard added during sample processing, this is not a concern. For in vivo administration of a deuterated compound, this effect should be considered.[8]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for the extraction of clofibric acid from plasma.

  • Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters for Clofibric Acid Analysis

These are typical starting parameters and should be optimized for your specific instrumentation.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Clofibric Acid: m/z 213.0 -> 127.0This compound (as clofibric acid-d4): m/z 217.0 -> 131.0
Source Temperature 500°C
IonSpray Voltage -4500 V

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: General experimental workflow for the quantification of clofibric acid in plasma.

Clofibrate Signaling Pathway

Clofibrate Clofibrate (Fibrate Drug) PPARa PPARα Clofibrate->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression regulates Lipid_Metabolism Increased Fatty Acid Catabolism Gene_Expression->Lipid_Metabolism Triglycerides Decreased Plasma Triglycerides Gene_Expression->Triglycerides HDL Increased HDL Cholesterol Gene_Expression->HDL

Caption: Simplified signaling pathway of Clofibrate via PPARα activation.

References

Technical Support Center: Analysis of Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Clofibrate-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of clofibrate using its deuterated internal standard, this compound.

Troubleshooting Guide

Matrix effects can significantly impact the accuracy, precision, and sensitivity of your assay. This guide provides a structured approach to identifying and mitigating common issues encountered during the analysis of this compound.

Table 1: Troubleshooting Matrix Effects for this compound Analysis

Observed Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Co-elution with interfering matrix components.[1]- Optimize the chromatographic gradient to better separate this compound from matrix interferences.- Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH to ensure consistent ionization of clofibric acid.
High Variability in this compound Signal Across Samples Inconsistent matrix effects between different sample lots or individual samples.[2]- Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove a broader range of interfering compounds.[3]- Evaluate different lots of blank matrix during method validation to assess the extent of lot-to-lot variability.[2]
Signal Suppression or Enhancement of this compound Ionization competition in the mass spectrometer source from co-eluting matrix components, such as phospholipids.[1]- Employ a phospholipid removal plate or a targeted phospholipid extraction procedure during sample preparation.- Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.- Switch to a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Inaccurate Quantification of Clofibrate The matrix effect on this compound does not perfectly mimic the matrix effect on the unlabeled clofibrate.[4]- Ensure complete co-elution of clofibrate and this compound. Adjusting the chromatography may be necessary.[4]- Use a calibration curve prepared in a representative blank matrix to match the sample matrix as closely as possible.[5]
Low Recovery of this compound Suboptimal extraction conditions.- Optimize the pH of the extraction solvent. Since clofibrate is acidic, a slightly acidic pH may improve extraction efficiency.- Evaluate different organic solvents for liquid-liquid extraction or different sorbents for solid-phase extraction.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either suppression or enhancement of the signal for this compound and the target analyte, clofibrate, resulting in inaccurate and imprecise quantification.

Q2: How can I assess the presence of matrix effects in my this compound assay?

A2: A common method is to compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.

Q3: Is this compound the ideal internal standard for clofibrate analysis?

A3: Yes, a stable isotope-labeled internal standard like this compound is generally considered the gold standard.[5] It has nearly identical chemical and physical properties to the unlabeled analyte, meaning it should experience similar extraction recovery and matrix effects.[4] However, it is crucial to verify that it co-elutes with the analyte and that the matrix effects are indeed comparable.

Q4: What are the most common sources of matrix effects in plasma samples for clofibrate analysis?

A4: In plasma, phospholipids are a major contributor to matrix effects, particularly with electrospray ionization (ESI).[1] Other endogenous components like salts, proteins, and metabolites can also interfere.

Q5: Can I just dilute my sample to mitigate matrix effects?

A5: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components. However, this approach is limited by the sensitivity of your instrument. If the concentration of clofibrate in your samples is low, dilution may cause the signal to fall below the lower limit of quantification (LLOQ).

Experimental Protocols

The following are example methodologies for the analysis of clofibrate in human plasma using this compound as an internal standard. These should be optimized for your specific instrumentation and experimental needs.

Method 1: Protein Precipitation

This method is rapid and straightforward but may be more susceptible to matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetone containing the internal standard, this compound.[6]

    • Vortex for 30 seconds to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for clofibric acid and clofibric acid-d4. For example, for clofibric acid, a possible transition is m/z 213.0 → 127.0.[6]

Method 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard, this compound.

    • Add 50 µL of 1M HCl to acidify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • Liquid Chromatography and Mass Spectrometry:

    • Follow the conditions described in Method 1.

Quantitative Data Summary

Table 2: Example Performance of a Clofibrate Assay in Human Plasma

Parameter Protein Precipitation Liquid-Liquid Extraction
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL
Recovery (%) 85-95%90-105%
Matrix Effect (%) 80-110%95-105%
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%

Note: These are representative values and will vary depending on the specific method and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample + this compound ppt Protein Precipitation (e.g., Acetone) plasma->ppt Method 1 lle Liquid-Liquid Extraction (e.g., MTBE) plasma->lle Method 2 evap Evaporation ppt->evap lle->evap cleanup Phospholipid Removal recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Inconsistent/Inaccurate This compound Results check_chrom Review Peak Shape and Co-elution with Analyte start->check_chrom poor_shape Poor Peak Shape? check_chrom->poor_shape adjust_lc Optimize LC Method: - Gradient - Mobile Phase pH - Column Chemistry poor_shape->adjust_lc Yes check_me Assess Matrix Effect: - Post-extraction Spike - Post-column Infusion poor_shape->check_me No revalidate Re-evaluate and Validate Method adjust_lc->revalidate me_present Significant Matrix Effect Observed? check_me->me_present improve_cleanup Enhance Sample Cleanup: - LLE or SPE - Phospholipid Removal me_present->improve_cleanup Yes dilute Dilute Sample (if sensitivity allows) me_present->dilute Consider me_present->revalidate No, review other parameters improve_cleanup->revalidate dilute->revalidate

Caption: Troubleshooting logic for this compound matrix effects.

References

Technical Support Center: Refinement of Clofibrate-d4 Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Clofibrate-d4 in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantitative analysis?

A1: this compound is a deuterated form of clofibrate, where four hydrogen atoms have been replaced with deuterium. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the non-labeled analyte (clofibrate), it can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1]

Q2: What are the primary challenges in quantifying this compound in complex matrices like plasma?

A2: The main challenges include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix can suppress or enhance the ionization of this compound and the target analyte, leading to inaccurate results.[2][3][4][5][6]

  • Sample Preparation Efficiency: Incomplete extraction or recovery of the analyte and internal standard from the matrix can introduce variability.[1]

  • Analyte Stability: Degradation of this compound or the analyte during sample collection, storage, or processing can lead to underestimation.[7]

  • Chromatographic Resolution: Poor separation from interfering compounds can impact accuracy.[8]

Q3: Which sample preparation technique is most suitable for this compound analysis in plasma?

A3: The choice of sample preparation technique depends on the desired level of cleanliness and the complexity of the matrix. Common and effective methods include:

  • Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile or acetone to remove the bulk of proteins.[9]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. Methyl-tert-butyl-ether (MTBE) has been used for similar compounds.[9]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively retain and elute the analyte, thereby removing a significant portion of matrix components.

Q4: How can I assess the stability of this compound in my samples?

A4: Stability should be evaluated under various conditions that mimic the sample lifecycle:

  • Freeze-Thaw Stability: Assess analyte concentration after multiple freeze-thaw cycles (e.g., three cycles).[10]

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration representative of sample handling and preparation time.

  • Long-Term Stability: Determine stability in the storage freezer (e.g., -20°C or -80°C) over a period that covers the expected storage time of study samples.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[2]
Inappropriate mobile phase pH.Ensure the mobile phase pH is suitable for the analyte and column chemistry.
Injection of a sample in a solvent stronger than the mobile phase.Reconstitute the final extract in a solvent similar in strength to the initial mobile phase.[2]
High Variability in this compound (Internal Standard) Response Inconsistent sample preparation (e.g., pipetting errors).Review and standardize the sample preparation workflow. Ensure accurate and consistent addition of the internal standard to all samples.[1]
Matrix effects varying between samples.Improve sample cleanup to remove interfering matrix components. Consider sample dilution.[8][11]
Instrument variability (e.g., inconsistent injection volume).Perform system suitability tests to ensure the LC-MS/MS system is performing consistently.[1]
Low Signal Intensity or No Peak for this compound Incorrect MS/MS transition parameters.Verify the precursor and product ions, collision energy, and other MS parameters.
Sample degradation.Investigate analyte stability under the storage and processing conditions used.[7]
Clogged or dirty ion source.Clean the ion source components as per the manufacturer's recommendations.
Inaccurate Quantification (Poor Accuracy and Precision) Significant and uncorrected matrix effects.Use a stable isotope-labeled internal standard like this compound. Optimize chromatography to separate the analyte from the source of the matrix effect.[3][8]
Improper calibration curve.Ensure the calibration standards are prepared in a matrix that closely matches the study samples.
Hemolysis in plasma samples.Hemolysis can affect analyte stability and introduce matrix effects. Prepare fresh samples if possible and investigate the impact of hemolysis during method validation.[9][12][13]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Fibrate Analysis

Parameter Value Reference
Analyte Clofibrate[12]
Precursor Ion (m/z) 213.0[12]
Product Ion (m/z) 127.0[12]
Declustering Potential (DP) -45 V[12]
Collision Energy (CE) -18 V[12]
Collision Cell Exit Potential (CXP) -8 V[12]
Internal Standard This compound[12]
IS Precursor Ion (m/z) 217.0[12]
IS Product Ion (m/z) 131.0[12]
Ionization Mode Negative Electrospray Ionization (ESI-)[12]

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to each tube.

  • Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MS Parameters: Refer to Table 1 for specific ion transitions and voltages.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Flowchart Start Inaccurate or Imprecise Results Check_IS Check Internal Standard (IS) Response Variability Start->Check_IS High_Var High Variability Check_IS->High_Var Yes Low_Var Low Variability Check_IS->Low_Var No Check_Prep Review Sample Preparation Procedure High_Var->Check_Prep Check_Matrix Assess Matrix Effects (Post-extraction spike) Low_Var->Check_Matrix Matrix_Present Significant Matrix Effects Check_Matrix->Matrix_Present Yes Matrix_Absent No Significant Matrix Effects Check_Matrix->Matrix_Absent No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) or Dilute Sample Matrix_Present->Improve_Cleanup Check_Cal Review Calibration Curve and Standards Matrix_Absent->Check_Cal Check_Stability Investigate Analyte Stability Check_Cal->Check_Stability

References

Validation & Comparative

A Comparative Guide to Internal Standards for Lipid Analysis: Clofibrate-d4 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of Clofibrate-d4 with other commonly employed internal standards in mass spectrometry-based lipidomics, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for variations in sample preparation and instrument response.[1] Stable isotope-labeled lipids, particularly deuterated compounds, are widely considered the gold standard for their chemical and physical similarity to the endogenous lipids being quantified.[2] This guide will delve into the characteristics and performance of deuterated standards, odd-chain fatty acids, and the less conventional use of a deuterated drug metabolite, this compound.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of lipid quantification.[3] The following table summarizes typical performance data for different classes of internal standards used in lipid analysis. It is important to note that direct comparative data for this compound in a broad lipidomics context is limited, as its primary application has been in targeted therapeutic drug monitoring.

Internal Standard TypeAnalyte CoverageLinearity (R²)Recovery (%)Precision (RSD%)Key AdvantagesKey Disadvantages
This compound Primarily for Clofibric acid and potentially other small molecule drug metabolites. Suitability for broad lipid classes is not established.Data not available for broad lipid analysisData not available for broad lipid analysisData not available for broad lipid analysisNot naturally present in biological samples.Structurally dissimilar to most lipids, potentially leading to differential extraction efficiency and ionization response. Limited applicability for comprehensive lipidomics.
Deuterated Lipids (e.g., Avanti SPLASH™ LIPIDOMIX™) Broad coverage across multiple lipid classes when used as a cocktail.[4][5]>0.99[6][7]92-120%[6][7]<15% (Intra-day), <20% (Inter-day)[6][7]Co-elutes with and has nearly identical physicochemical properties to the analyte, correcting for matrix effects and ionization suppression.[8]Higher cost compared to other standards. Availability may be limited for some specific lipid species.
Odd-Chain Fatty Acids (e.g., C17:0, C19:0) Primarily for the quantification of even-chain fatty acids.>0.99[9]Generally high, but can be matrix-dependent.<10%[9]Cost-effective and not typically abundant in mammalian systems.[3]May not adequately represent the behavior of all fatty acid subclasses (e.g., polyunsaturated fatty acids). Can be present in certain diets or disease states.[9]

Experimental Protocols

Detailed and robust experimental protocols are critical for reliable lipid analysis. Below are representative protocols for lipid extraction and analysis using different internal standard strategies.

Protocol 1: Analysis of Fatty Acids using Deuterated Internal Standards (Adapted from LIPID MAPS)

This protocol is suitable for the quantitative analysis of total fatty acids from biological samples using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards.

1. Internal Standard Spiking:

  • To 0.5 x 10⁶ cells or 1 mg of tissue homogenate, add 100 µL of a deuterated fatty acid internal standard mix (containing known concentrations of standards like C16:0-d3, C18:1-d2, etc.).[8]

2. Lipid Extraction (Folch Method):

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

  • Add 1 mL of 2% sulfuric acid in methanol.

  • Heat at 80°C for 1 hour.

  • Add 1.5 mL of water and 1 mL of hexane, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

  • Inject 1 µL of the FAME extract onto a suitable GC column (e.g., DB-225).

  • Use a temperature gradient optimized for FAME separation.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic ions for each FAME and its corresponding deuterated internal standard.

  • Quantify each fatty acid by calculating the ratio of the peak area of the analyte to its corresponding deuterated internal standard and comparing it to a calibration curve.[9]

Protocol 2: Broad Lipid Profiling using a Deuterated Lipid Cocktail (Adapted from Avanti SPLASH™ LIPIDOMIX™ Protocol)

This protocol is designed for the analysis of multiple lipid classes from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated lipid internal standard mixture.

1. Sample Preparation:

  • To 10 µL of plasma, add 990 µL of water and vortex. Let it sit on ice for 10 minutes.[4]

  • Add 2.0 mL of methanol followed by 0.9 mL of dichloromethane and vortex. A single phase should form.[4]

2. Internal Standard Spiking:

  • Add 10 µL of SPLASH™ LIPIDOMIX™ internal standard mixture. Vortex and let the mixture sit for 30 minutes at room temperature.[4]

3. Phase Separation:

  • Add 1 mL of water and 0.9 mL of dichloromethane. Invert the tube 10 times to mix without forming an emulsion.[4]

  • Centrifuge at 1,200 rpm for 10 minutes.[4]

  • Collect the lower organic layer.

4. LC-MS/MS Analysis:

  • Evaporate the solvent and reconstitute the lipid extract in a suitable injection solvent (e.g., methanol:chloroform 1:1).

  • Inject the sample onto a C18 reversed-phase column.

  • Use a gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate to achieve separation of lipid classes.

  • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each lipid species and its corresponding deuterated internal standard.

  • Quantification is achieved by calculating the peak area ratio of the analyte to its class-specific deuterated internal standard and comparing to a calibration curve.[10]

Signaling Pathways and Experimental Workflows

Visualizing the logic and workflow of lipid analysis can aid in understanding the critical role of internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS Add Internal Standard (e.g., this compound, Deuterated Lipid Mix) Sample->IS Extraction Lipid Extraction (e.g., Folch, MTBE) IS->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS Peak_Integration Peak Integration (Analyte and IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification Result Final Lipid Concentration Quantification->Result

Caption: Workflow of a typical lipid analysis experiment using an internal standard.

G cluster_ideal Ideal Internal Standard Properties cluster_comparison Comparison of Internal Standards Similar Physicochemical Properties Similar Physicochemical Properties Clofibrate_d4 This compound Similar Physicochemical Properties->Clofibrate_d4 Low (for lipids) Deuterated_Lipids Deuterated Lipids Similar Physicochemical Properties->Deuterated_Lipids High Odd_Chain_FA Odd-Chain Fatty Acids Similar Physicochemical Properties->Odd_Chain_FA Moderate Co-elutes with Analyte Co-elutes with Analyte Co-elutes with Analyte->Clofibrate_d4 Unlikely for most lipids Co-elutes with Analyte->Deuterated_Lipids Yes Co-elutes with Analyte->Odd_Chain_FA Close, but not identical Not Endogenously Present Not Endogenously Present Not Endogenously Present->Clofibrate_d4 Yes Not Endogenously Present->Deuterated_Lipids Yes Not Endogenously Present->Odd_Chain_FA Generally, but can be present Stable Isotope Labeled Stable Isotope Labeled Stable Isotope Labeled->Clofibrate_d4 Yes Stable Isotope Labeled->Deuterated_Lipids Yes Stable Isotope Labeled->Odd_Chain_FA No

Caption: Comparison of different internal standards against ideal properties.

Discussion and Recommendations

Deuterated Lipids: The Gold Standard

For comprehensive and accurate lipidomics, a cocktail of deuterated lipids representing different lipid classes, such as the Avanti SPLASH™ LIPIDOMIX™, is the recommended choice.[4][5] These standards co-elute with their endogenous counterparts and experience similar matrix effects and ionization efficiencies, providing the most reliable correction for analytical variability.[8] The use of multiple deuterated standards within a class can further improve accuracy by accounting for differences in ionization and fragmentation efficiencies related to fatty acid chain length and unsaturation.[10]

Odd-Chain Fatty Acids: A Cost-Effective Alternative for Fatty Acid Analysis

Odd-chain fatty acids are a practical and more affordable option for the targeted quantification of fatty acids.[9] They are structurally similar to the more common even-chain fatty acids and are generally absent or at very low levels in most mammalian samples.[3] However, it is crucial to verify their absence in the specific biological matrix under investigation, as diet can influence their levels.[9]

This compound: A Niche Application

Clofibrate is a lipid-lowering agent, and its active form is clofibric acid.[11][12] this compound serves as an excellent internal standard for the targeted quantification of clofibric acid in pharmacokinetic and metabolic studies. However, its use as a general internal standard for broad lipid analysis is not recommended. Its physicochemical properties, including polarity and molecular structure, are significantly different from those of most endogenous lipids.[13] This dissimilarity can lead to different extraction recoveries and ionization responses, potentially introducing significant quantification errors for many lipid classes.

References

Cross-Validation of Analytical Methods for Fibrate Drugs: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. When analyzing fibrate drugs, such as fenofibrate, the choice of an appropriate internal standard (IS) is a critical factor influencing method reliability. This guide provides a comparative overview of using a deuterated internal standard, exemplified by Clofibrate-d4, versus other alternatives, supported by experimental data and detailed protocols.

The primary analyte measured in plasma for bioequivalence studies of fenofibrate is its active metabolite, fenofibric acid.[1][2][3][4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is highly recommended by regulatory agencies to ensure the highest accuracy and precision.[6] SIL-IS, like this compound or fenofibric acid-d6, closely mimics the analyte's chemical and physical properties, leading to better compensation for variability during sample preparation and analysis.[7][8][9]

Comparative Performance of Internal Standards

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. Ideally, an IS should have similar physicochemical properties to the analyte to compensate for variability in sample extraction, injection volume, and matrix effects during ionization. In the context of fenofibric acid analysis, both deuterated and non-deuterated (structural analog) internal standards have been employed.

Below is a summary of performance data from various validated LC-MS/MS methods for the quantification of fenofibric acid, illustrating the performance of deuterated and non-deuterated internal standards.

Table 1: Performance Characteristics of Bioanalytical Methods for Fenofibric Acid Using Different Internal Standards

Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Recovery (%)
Deuterated IS
Fenofibric acid-d6Fenofibric acid150150 - 20,383< 2.5< 2.5± 2.873.8 - 75.4
Fenofibric acid-d6Fenofibric acid5050 - 6,000< 11.91< 1297.65 - 111.6393 - 101
Non-Deuterated IS
Diclofenac acidFenofibric acid55 - 1,250< 8.2< 8.2-0.9 to 2.190.3 - 94.7
BezafibrateFenofibric acid5050 - 30,000< 2.7< 2.54.5 to 6.9> 86.2

Data compiled from multiple sources.[7][9][10][11]

As the table demonstrates, methods employing a deuterated internal standard like fenofibric acid-d6 achieve excellent precision and accuracy. While methods with non-deuterated structural analogs can also be validated to meet regulatory requirements, the use of a SIL-IS is generally considered the gold standard for mitigating matrix effects and ensuring the most reliable data.

Experimental Protocols

Detailed and well-documented experimental protocols are the foundation of reproducible and reliable bioanalytical data. Below are representative methodologies for the quantification of fenofibric acid in human plasma using both deuterated and non-deuterated internal standards.

Protocol 1: LC-MS/MS Method for Fenofibric Acid using Fenofibric Acid-d6 as Internal Standard

This method is adapted from a validated bioanalytical procedure for the estimation of fenofibric acid in human EDTA plasma.[8][9]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 250 µL of human plasma, add the internal standard solution (fenofibric acid-d6).

  • Perform solid-phase extraction using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: Discovery C18, 4.6 x 50 mm, 5 µm

  • Mobile Phase: 0.2% formic acid in water:acetonitrile (35:65, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 3000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric acid: m/z 317.1 → 230.9

    • Fenofibric acid-d6: m/z 322.9 → 230.8

  • Key Parameters: Optimize declustering potential (DP) and collision energy (CE) for both analyte and IS.

Protocol 2: LC-MS/MS Method for Fenofibric Acid using a Non-Deuterated Internal Standard (Bezafibrate)

This protocol is based on a validated UHPLC-MS/MS method for the determination of fenofibric acid in human plasma.[11]

1. Sample Preparation (Protein Precipitation)

  • To a volume of human plasma, add the internal standard solution (Bezafibrate).

  • Add methanol to precipitate plasma proteins.

  • Vortex and centrifuge the samples.

  • Inject an aliquot of the supernatant for analysis.

2. Chromatographic Conditions

  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Negative Ion Mode

  • MRM Transitions:

    • Fenofibric acid: m/z 317.2 → 230.7

    • Bezafibrate (IS): m/z 360.0 → 274.0

  • Key Parameters: Optimize DP and CE for both analyte and IS.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the key steps in the bioanalytical workflow and the logic of cross-validation.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (SPE or LLE/PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Figure 1: General workflow for bioanalytical sample analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_samples Sample Sets cluster_analysis Analysis & Comparison cluster_outcome Outcome MethodA Method A (e.g., with this compound) AnalyzeA Analyze with Method A MethodA->AnalyzeA MethodB Method B (e.g., with Structural Analog IS) AnalyzeB Analyze with Method B MethodB->AnalyzeB SpikedQC Spiked QC Samples SpikedQC->AnalyzeA SpikedQC->AnalyzeB IncurredSamples Incurred Study Samples IncurredSamples->AnalyzeA IncurredSamples->AnalyzeB Compare Compare Results (Statistical Analysis) AnalyzeA->Compare AnalyzeB->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Figure 2: Logical flow of a cross-validation study.

References

A Comparative Analysis of Clofibrate and Bezafibrate Efficacy for Lipid Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent fibrate drugs, clofibrate and bezafibrate, in managing dyslipidemia. The analysis is supported by experimental data from clinical trials, focusing on their lipid-modifying capabilities, influence on glucose metabolism, and underlying mechanisms of action.

Executive Summary

Clofibrate, the first-generation fibrate, and its successor, bezafibrate, are both effective in lowering serum triglycerides and, to a lesser extent, cholesterol. However, clinical evidence suggests that bezafibrate generally exhibits a more potent and broader spectrum of action. Bezafibrate is significantly more effective at reducing triglycerides and has a more favorable effect on raising high-density lipoprotein (HDL) cholesterol. Furthermore, bezafibrate's unique "pan-PPAR" agonist activity, targeting not only PPARα but also PPARγ and PPARδ, may contribute to its beneficial effects on glucose metabolism and potentially a wider range of cellular processes. While both drugs are generally well-tolerated, this guide delves into the nuances of their efficacy and safety profiles based on available clinical data.

Comparative Efficacy in Lipid Metabolism

Clinical studies have consistently demonstrated that bezafibrate has a more pronounced effect on key lipid parameters compared to clofibrate.

Data Presentation: Lipid-Lowering Effects
ParameterClofibrateBezafibrateKey Findings
Triglycerides (TG) Reduction of 23% in type IIa and 28% in type IIb hyperlipoproteinemia.[1] In another study, an 18% reduction was observed overall.[2]Reduction of 30% in type IIa and 41% in type IIb hyperlipoproteinemia.[1] A separate trial showed a 36% overall reduction.[2]Bezafibrate is significantly more effective in lowering triglycerides.[1][2]
Total Cholesterol (TC) Reduction of 16% in type IIa and 8% in type IIb hyperlipoproteinemia.[1] An earlier study reported a 7% overall reduction.[2]Reduction of 18% in type IIa and 12% in type IIb hyperlipoproteinemia.[1] A 14% overall reduction was noted in another trial.[2]Bezafibrate shows a greater reduction in total cholesterol.
LDL Cholesterol (LDL-C) Significant reduction in type IIa; however, in type IIb, its effect is less consistent and can sometimes lead to an increase in LDL-C depending on baseline VLDL-triglyceride levels.[1]Effective in lowering LDL-cholesterol in both type IIa and IIb hyperlipoproteinemia.[1]Bezafibrate demonstrates a more reliable LDL-lowering effect across different types of hyperlipoproteinemia.[1]
HDL Cholesterol (HDL-C) No significant increase reported in some comparative studies.A significant increase in HDL-cholesterol has been consistently observed.[1]Bezafibrate is superior in raising HDL-cholesterol levels.[1]

Effects on Glucose Metabolism and Anti-inflammatory Markers

Bezafibrate has demonstrated beneficial effects on glucose metabolism, an area where comparative data with clofibrate is less robust.

Data Presentation: Glucose Metabolism and Inflammatory Markers
ParameterClofibrateBezafibrateKey Findings
Fasting Blood Glucose A slight lowering effect has been observed.[2]A more significant reduction in fasting blood glucose and HbA1c has been reported in patients with type 2 diabetes.Bezafibrate appears to have a more pronounced positive impact on glycemic control.
Insulin Sensitivity Limited direct evidence from comparative trials.Improves insulin sensitivity, as indicated by a reduction in HOMA-IR.Bezafibrate's pan-PPAR agonism, particularly its PPARγ activity, likely contributes to improved insulin sensitivity.
Fibrinogen Limited direct comparative data.Shown to significantly reduce plasma fibrinogen levels.[3]Bezafibrate has a documented beneficial effect on this cardiovascular risk factor.[3]
C-Reactive Protein (CRP) Limited direct comparative data.Non-significant reductions in CRP have been observed in some studies.The anti-inflammatory effects of fibrates on CRP are generally considered modest.

Mechanism of Action: A Tale of Two PPAR Agonists

Both clofibrate and bezafibrate exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.

Clofibrate is predominantly an agonist of PPARα . The activation of PPARα in the liver leads to:

  • Increased expression of genes involved in fatty acid uptake and oxidation.

  • Enhanced synthesis of lipoprotein lipase, which breaks down triglycerides.

  • Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

Bezafibrate, in contrast, is considered a pan-PPAR agonist , activating all three PPAR subtypes: α, γ, and δ. This broader activity profile is thought to contribute to its enhanced efficacy.

  • PPARα activation: Similar to clofibrate, this mediates the primary lipid-lowering effects.

  • PPARγ activation: This is the same target as thiazolidinedione antidiabetic drugs and contributes to improved insulin sensitivity and glucose metabolism.

  • PPARδ activation: This subtype is involved in fatty acid oxidation in muscle and adipose tissue.

Signaling Pathway Diagram

cluster_0 Nuclear Receptor Complex Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa Bezafibrate Bezafibrate Bezafibrate->PPARa PPARg PPARγ Bezafibrate->PPARg PPARd PPARδ Bezafibrate->PPARd RXR RXR PPARa->RXR Heterodimerization PPARg->RXR PPARd->RXR PPRE PPRE (Gene Promoter) RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase ↓ ApoC-III Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Glucose_Homeostasis

Caption: Mechanism of action of Clofibrate and Bezafibrate via PPAR activation.

Experimental Protocols

The following are generalized protocols for the key assays used in the clinical trials cited. Specific details may vary between laboratories.

Measurement of Serum Triglycerides (Enzymatic Colorimetric Method)
  • Principle: Serum triglycerides are hydrolyzed by lipoprotein lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by ATP in a reaction catalyzed by glycerol kinase. The resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

  • Procedure:

    • A serum sample (typically 5-10 µL) is added to a reaction mixture containing lipoprotein lipase, glycerol kinase, glycerol phosphate oxidase, ATP, peroxidase, and a chromogenic substrate.[4]

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-10 minutes).[4]

    • The absorbance of the resulting colored solution is measured spectrophotometrically at a specific wavelength (e.g., 520-550 nm).

    • The triglyceride concentration is calculated by comparing the absorbance of the sample to that of a known standard.

Measurement of HDL and LDL Cholesterol
  • Principle for HDL Cholesterol (Precipitation Method): Low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) are selectively precipitated from the serum sample using a precipitating agent (e.g., phosphotungstic acid and magnesium chloride).[5][6] After centrifugation, the cholesterol remaining in the supernatant is exclusively HDL cholesterol, which is then quantified using an enzymatic colorimetric cholesterol assay.

  • Procedure for HDL Cholesterol:

    • A precipitating reagent is added to the serum sample.[5][7]

    • The mixture is incubated at room temperature for approximately 10 minutes and then centrifuged at high speed (e.g., 4000 rpm for 10-20 minutes).[5][8]

    • The supernatant containing the HDL fraction is carefully collected.[5][7]

    • The cholesterol concentration in the supernatant is determined using a standard enzymatic cholesterol assay.

  • Calculation of LDL Cholesterol (Friedewald Formula):

    • LDL cholesterol is typically calculated indirectly using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)

    • This formula is generally valid for triglyceride levels below 400 mg/dL.

Experimental Workflow Diagram

cluster_TG Triglyceride Measurement cluster_HDL HDL Cholesterol Measurement Patient_Sample Patient Serum Sample TG_Assay Enzymatic Colorimetric Assay Patient_Sample->TG_Assay Precipitation Precipitation of LDL/VLDL Patient_Sample->Precipitation TC_Assay Total Cholesterol Assay Patient_Sample->TC_Assay TG_Result Triglyceride Concentration TG_Assay->TG_Result LDL_Calc Friedewald Calculation TG_Result->LDL_Calc Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant (HDL) Centrifugation->Supernatant HDL_Assay Enzymatic Cholesterol Assay Supernatant->HDL_Assay HDL_Result HDL-C Concentration HDL_Assay->HDL_Result HDL_Result->LDL_Calc TC_Result Total Cholesterol Concentration TC_Assay->TC_Result TC_Result->LDL_Calc LDL_Result LDL-C Concentration LDL_Calc->LDL_Result

Caption: Workflow for the determination of lipid profile components.

Side Effects and Tolerability

Both clofibrate and bezafibrate are generally well-tolerated.[1] However, some side effects have been reported in clinical trials.

Comparative Side Effect Profile
Side Effect CategoryClofibrateBezafibrateComments
Gastrointestinal Nausea, dyspepsia, abdominal painSimilar to clofibrateGenerally mild and transient.
Musculoskeletal Myalgia (muscle pain), increased creatine phosphokinase (CPK)Myalgia, increased CPKRisk may be increased when used in combination with statins. Bezafibrate has been associated with an increase in CPK.[2]
Hepatic Increased liver enzymes (transaminases)Increased liver enzymesLiver function should be monitored periodically during therapy with either drug.
Other Less common: headache, dizziness, skin rashSimilar to clofibrateNo subjective side effects were reported for either drug in some comparative trials.[2]

Conclusion

Based on the available evidence, bezafibrate demonstrates superior efficacy compared to clofibrate in the management of dyslipidemia. Its greater potency in reducing triglycerides and increasing HDL cholesterol, coupled with a more reliable LDL-lowering effect, positions it as a more effective therapeutic option. Furthermore, bezafibrate's unique pan-PPAR agonist activity offers the additional benefit of improved glucose metabolism and insulin sensitivity. While both drugs share a similar safety profile, the enhanced and broader efficacy of bezafibrate makes it a more advantageous choice for patients with mixed dyslipidemia and those with metabolic syndrome. Future research should focus on head-to-head trials evaluating long-term cardiovascular outcomes and direct comparisons of their anti-inflammatory and pleiotropic effects.

References

A Guide to the Validation of Clofibrate-d4 in Clinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of clinical bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate measurements of drug concentrations in biological matrices. This guide provides a comprehensive overview of the validation experiments for Clofibrate-d4, a deuterated internal standard for the quantification of clofibric acid, the active metabolite of the lipid-lowering agent clofibrate.

This compound is a stable, isotopically labeled version of clofibric acid. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it exhibits nearly identical chemical and physical properties to the unlabeled analyte.[1] This co-elution allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of results.[2][3]

Comparison with Alternative Internal Standards

The ideal internal standard is a stable isotope-labeled version of the analyte.[1] However, when a deuterated standard is not available or economically feasible, a structurally similar compound may be used. The following table compares the performance characteristics of this compound with a common non-deuterated alternative, a structurally similar fibrate analogue.

FeatureThis compound (Deuterated)Non-Deuterated Fibrate Analogue
Chemical & Physical Properties Nearly identical to clofibric acidSimilar, but not identical, to clofibric acid
Chromatographic Behavior Co-elutes with clofibric acidMay have a different retention time
Ionization Efficiency Very similar to clofibric acidMay differ, leading to potential matrix effect variability
Compensation for Matrix Effects ExcellentVariable, may not fully compensate for ion suppression/enhancement
Accuracy & Precision Generally highCan be lower due to differential matrix effects and extraction recovery
Risk of Endogenous Interference NonePotential for interference from endogenous compounds

Experimental Validation Data

The validation of a bioanalytical method using this compound should be conducted in accordance with regulatory guidelines from agencies such as the FDA and EMA.[4] The following tables present representative data from key validation experiments.

Table 1: Linearity and Range

This experiment establishes the concentration range over which the assay is accurate and precise. A calibration curve is generated by analyzing a series of standards with known concentrations of clofibric acid and a constant concentration of this compound.

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9898.0
2.52.55102.0
5051.5103.0
250245.098.0
800816.0102.0
1000 (ULOQ)990.099.0
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Precision and Accuracy

This is assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.04.5101.25.899.5
Low3.03.898.74.9100.8
Medium4002.5102.13.2101.5
High8002.199.32.999.9
%CV: Percent Coefficient of Variation
Table 3: Matrix Effect and Recovery

The matrix effect evaluates the influence of endogenous components in the biological matrix on the ionization of the analyte and internal standard. Recovery assesses the efficiency of the extraction process.

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.286.10.980.99
High87.586.91.031.01
IS: Internal Standard

Experimental Protocols

A detailed methodology is crucial for the reproducibility of the assay.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 25 µL of this compound working solution (e.g., 1000 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Clofibric Acid: Precursor ion > Product ion

    • Clofibric Acid-d4: Precursor ion > Product ion

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition (Peak Areas) detection->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calibration Compare to Calibration Curve ratio->calibration quantify Quantify Analyte Concentration calibration->quantify

Caption: Bioanalytical workflow for clofibric acid quantification.

G cluster_0 Sources of Variability cluster_1 Internal Standard Correction Sample Loss Sample Loss Analyte Signal Analyte Signal Affected by Variability Sample Loss->Analyte Signal IS Signal IS Signal Similarly Affected Sample Loss->IS Signal Matrix Effect Matrix Effect Matrix Effect->Analyte Signal Matrix Effect->IS Signal Instrument Drift Instrument Drift Instrument Drift->Analyte Signal Instrument Drift->IS Signal Ratio (Analyte/IS) Ratio (Analyte/IS) Variability Corrected Analyte Signal->Ratio (Analyte/IS) IS Signal->Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification

Caption: Rationale for internal standard use in quantitative analysis.

References

A Comparative Guide to Inter-Laboratory Quantification of Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the quantification of Clofibrate-d4, a deuterated internal standard essential for the accurate measurement of the lipid-lowering agent Clofibrate in biological matrices. Given the importance of robust and reproducible bioanalytical data in research and drug development, this document outlines typical inter-laboratory performance variations, standardized experimental protocols, and the biochemical context of Clofibrate's action. The data presented herein is illustrative, reflecting common variations observed in proficiency testing and method validation across different laboratories.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the performance of three hypothetical laboratories in quantifying a series of quality control (QC) samples of this compound in human plasma. These tables highlight key validation parameters as recommended by regulatory bodies such as the FDA and EMA.[1][2]

Table 1: Inter-Laboratory Comparison of Accuracy and Precision

LaboratoryQC Level (ng/mL)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab A LLOQ54.8597.08.5
Low1515.30102.06.2
Medium150147.7598.54.1
High400408.00102.03.5
Lab B LLOQ55.25105.012.3
Low1514.5597.09.8
Medium150156.00104.07.5
High400390.0097.56.8
Lab C LLOQ55.05101.07.1
Low1515.60104.05.5
Medium150150.75100.53.2
High400402.00100.52.8

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

Table 2: Comparison of Other Key Bioanalytical Parameters

ParameterLaboratory ALaboratory BLaboratory CTypical Acceptance Criteria
LLOQ (ng/mL) 555Analyte signal ≥ 5x blank
Linearity (r²) 0.9980.9950.999≥ 0.99
Mean Recovery (%) 88.582.191.2Consistent and reproducible
Matrix Effect (CV%) 4.59.83.2≤ 15%

Experimental Protocols

The quantification of this compound in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis.[3][4]

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma (blank, calibration standards, or QC samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working solution of this compound (at a constant concentration, e.g., 100 ng/mL) to all samples except the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Clofibrate Transition: m/z 213.0 → 128.0

    • This compound Transition: m/z 217.0 → 132.0

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines.[5][6] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.[7]

  • Calibration Curve: Assessing the response function and range of quantification.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Evaluating the impact of the biological matrix on ionization.

  • Stability: Assessing the stability of the analyte under various storage and handling conditions.[5]

Mandatory Visualizations

Clofibrate's Mechanism of Action

Clofibrate and other fibrates lower lipid levels primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8][9] This nuclear receptor plays a critical role in regulating the expression of genes involved in lipid metabolism.[10][11]

Clofibrate_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) Gene_Transcription Target Gene Transcription ↑ PPRE->Gene_Transcription PPARa_RXR->PPRE binds to FattyAcid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->FattyAcid_Oxidation LPL_Activity ↑ Lipoprotein Lipase Activity Gene_Transcription->LPL_Activity VLDL_Production ↓ VLDL Production Gene_Transcription->VLDL_Production Triglycerides ↓ Plasma Triglycerides FattyAcid_Oxidation->Triglycerides LPL_Activity->Triglycerides VLDL_Production->Triglycerides

Caption: Clofibrate activates PPARα, leading to changes in gene expression and lipid metabolism.

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency testing program.[12][13] Such programs are essential for assessing and ensuring the quality and comparability of analytical data across different sites.[14][15]

Interlab_Comparison_Workflow cluster_provider Proficiency Testing (PT) Provider cluster_labs Participating Laboratories Sample_Prep Preparation of QC Samples (Identical Lots) Sample_Dist Distribution to Labs Sample_Prep->Sample_Dist Lab_A Laboratory A Sample_Dist->Lab_A Lab_B Laboratory B Sample_Dist->Lab_B Lab_C Laboratory C Sample_Dist->Lab_C Data_Collection Data Collection & Anonymization Stat_Analysis Statistical Analysis (z-scores, bias, etc.) Data_Collection->Stat_Analysis Report_Gen Report Generation Stat_Analysis->Report_Gen Report_Gen->Lab_A Performance Feedback Report_Gen->Lab_B Performance Feedback Report_Gen->Lab_C Performance Feedback Analysis Sample Analysis (Validated Method) Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Data_Reporting Data Reporting Analysis->Data_Reporting Data_Reporting->Data_Collection

Caption: Workflow of an inter-laboratory proficiency testing program for bioanalysis.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision with Clofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

The primary challenge in quantifying analytes in complex biological matrices such as plasma is the "matrix effect," where co-eluting endogenous substances can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. This can significantly compromise the accuracy and reproducibility of the results. The use of a deuterated internal standard like Clofibrate-d4, which is chemically identical to the analyte but mass-shifted, provides a robust solution to this problem. By co-eluting with the analyte, it experiences the same matrix effects and variability during sample preparation, allowing for reliable correction and leading to more accurate and precise quantification.

Quantitative Comparison of Analytical Performance

The following table summarizes typical analytical validation parameters for the quantification of fibrate drugs (structurally similar to clofibric acid) in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), comparing methods that utilize a deuterated internal standard versus those that do not. The data clearly demonstrates the superior performance of the method incorporating a deuterated internal standard.

ParameterWithout Deuterated Internal StandardWith Deuterated Internal Standard (e.g., this compound)
Precision (CV%)
Intra-day< 13%< 2.5%
Inter-day< 13%< 2.5%
Accuracy (%) 91 - 112%97.2 - 102.8%
Linearity (r²) > 0.99> 0.998
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangeCan achieve sub-ng/mL sensitivity

Data synthesized from representative bioanalytical method validation studies.

The significant improvement in precision and accuracy when using a deuterated internal standard is evident. The tighter control over variability, as shown by the much lower coefficient of variation (CV%), and the closer adherence to the nominal concentration (accuracy) underscore the value of this approach.

Experimental Protocols

Detailed methodologies for the quantification of clofibric acid in a biological matrix (e.g., plasma) are provided below, outlining a typical workflow for both approaches.

Experimental Workflow: Quantification of Clofibric Acid

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is no_is No Internal Standard plasma->no_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip no_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration_is Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration_is calibration_no_is Calibration Curve (Analyte Area vs. Conc.) integration->calibration_no_is quantification Quantification calibration_is->quantification calibration_no_is->quantification

Caption: A generalized workflow for the quantification of clofibric acid in plasma with and without the use of an internal standard.

Method 1: Quantification of Clofibric Acid with this compound Internal Standard
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions:

      • Clofibric Acid: Precursor ion (m/z) 213.0 → Product ion (m/z) 127.0[1]

      • Clofibric Acid-d4: Precursor ion (m/z) 217.0 → Product ion (m/z) 131.0

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of clofibric acid to this compound against the concentration of the calibration standards.

    • Determine the concentration of clofibric acid in the samples from the calibration curve.

Method 2: Quantification of Clofibric Acid without Internal Standard (External Standard Method)
  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Same as in Method 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of clofibric acid against the concentration of the calibration standards.

    • Determine the concentration of clofibric acid in the samples from the calibration curve.

Mechanism of Action: Clofibrate and PPARα Signaling

Clofibrate's therapeutic effect is mediated through its active metabolite, clofibric acid, which acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2][4] The activation of PPARα by clofibric acid leads to a cascade of downstream events that ultimately result in reduced plasma triglyceride levels.

G cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects clofibrate Clofibrate clofibric_acid Clofibric Acid (Active Metabolite) clofibrate->clofibric_acid Metabolism ppara PPARα clofibric_acid->ppara Binds and Activates rxr RXR ppara->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to target_genes Target Gene Transcription ppre->target_genes fatty_acid_ox Increased Fatty Acid β-oxidation target_genes->fatty_acid_ox lpl_activity Increased Lipoprotein Lipase Activity target_genes->lpl_activity apoc3_dec Decreased ApoC-III Production target_genes->apoc3_dec tg_dec Decreased Plasma Triglycerides fatty_acid_ox->tg_dec lpl_activity->tg_dec apoc3_dec->tg_dec

Caption: The signaling pathway of clofibrate activation of PPARα, leading to changes in gene expression and subsequent reduction in plasma triglycerides.

References

The Gold Standard in Bioanalysis: Justifying the Use of Clofibrate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality, especially in complex matrices like plasma. This guide provides a comprehensive justification for the use of clofibrate-d4, a stable isotope-labeled (SIL) internal standard, for the quantification of clofibrate and other fibrates. Through a detailed comparison with alternative approaches and the presentation of supporting experimental principles, this document will demonstrate the superiority of SIL internal standards in mitigating analytical variability and ensuring the accuracy of results.

The Critical Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological samples. However, the accuracy of this method can be compromised by several factors, including:

  • Variability in sample preparation: Inconsistent recovery during extraction procedures.

  • Matrix effects: Suppression or enhancement of the analyte signal by co-eluting endogenous components of the biological matrix.

  • Instrumental variability: Fluctuations in injection volume and detector response.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By monitoring the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized.

Why this compound? The Advantage of Stable Isotope Labeling

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. This is best achieved by using a stable isotope-labeled version of the analyte. This compound is the deuterated analog of clofibrate, meaning it is structurally identical to the drug molecule, with the exception that four of its hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.

The primary advantages of using this compound over other types of internal standards (e.g., a structurally similar but non-isotopically labeled compound) are:

  • Co-elution with the analyte: this compound will have the same retention time as clofibrate in a chromatographic system, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar extraction recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of this compound, keeping their ratio constant.

  • Comparable ionization efficiency: Both labeled and unlabeled compounds will ionize with similar efficiency in the mass spectrometer's source, further minimizing variability.

A study on the quantification of the anti-cancer drug lapatinib in patient plasma demonstrated that while a non-isotope-labeled internal standard provided acceptable results in pooled plasma, only the stable isotope-labeled internal standard could correct for the significant interindividual variability in drug recovery observed in actual patient samples.[1] This highlights the critical importance of using SIL internal standards for accurate and reliable bioanalysis in clinical settings.

Performance Comparison: this compound vs. Alternative Internal Standards

Performance MetricThis compound (Stable Isotope Labeled IS)Non-Isotope Labeled Structural Analog IS
Co-elution with Analyte Identical retention timeDifferent retention times
Compensation for Matrix Effects HighLow to moderate
Correction for Extraction Variability HighModerate
Accuracy (% Bias) Typically within ±15%Can exceed ±15%, especially with variable matrices
Precision (% CV) Typically <15%Often >15%, particularly inter-subject
Reliability in Diverse Patient Samples HighModerate to low

Experimental Protocol: Quantification of Fibrates in Human Plasma using this compound

This section outlines a typical experimental protocol for the quantitative analysis of a fibrate (e.g., the active metabolite of clofibrate, clofibric acid) in human plasma using its deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control, add 10 µL of a 1 µg/mL solution of clofibric acid-d4 in methanol.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Clofibric Acid: Precursor ion (m/z) 213.0 → Product ion (m/z) 127.0

    • Clofibric Acid-d4: Precursor ion (m/z) 217.0 → Product ion (m/z) 131.0

  • Collision Energy: Optimized for each transition.

3. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the signaling pathway of fibrates.

experimental_workflow plasma Plasma Sample + this compound ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis (Peak Area Ratio) lcms->data

Caption: A typical experimental workflow for the quantification of fibrates in plasma using this compound.

ppar_pathway Fibrate Fibrate (e.g., Clofibrate) PPARa PPARα Fibrate->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: The PPARα signaling pathway, the mechanism of action for fibrate drugs.

Conclusion

The use of this compound as an internal standard represents the gold standard for the quantitative analysis of clofibrate and other fibrates in biological matrices. Its stable isotope-labeled nature ensures that it accurately mimics the behavior of the unlabeled analyte throughout the analytical process, thereby providing superior correction for experimental variability compared to non-isotope labeled internal standards. This leads to enhanced accuracy, precision, and overall reliability of the analytical data, which is of utmost importance in research, clinical, and drug development settings. The provided experimental protocol and visualizations offer a clear framework for the implementation and understanding of this robust analytical strategy.

References

A Comparative Guide to the Accuracy and Precision of Clofibrate-d4 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison of the performance of Clofibrate-d4, a deuterated analog of the lipid-lowering agent clofibrate, with other commonly used internal standards in quantitative assays. The comparison is based on experimental data for key validation parameters, including linearity, limit of quantification, accuracy, precision, and recovery.

Overview of Internal Standards in Quantitative Analysis

In chromatographic and mass spectrometric assays, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and be absent in the biological matrix being analyzed. Deuterated internal standards, such as this compound, are often considered the gold standard as their behavior during extraction and ionization is very similar to their non-deuterated counterparts, while being distinguishable by mass spectrometry.

This guide focuses on the quantitative performance of this compound and compares it with two alternatives:

  • Fenofibric acid-d6: A deuterated internal standard for the analysis of fenofibric acid, the active metabolite of fenofibrate.

  • Bezafibrate: A non-deuterated, structurally related fibrate used as an internal standard.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of this compound and its alternatives based on data from various bioanalytical method validation studies. It is important to note that these results are compiled from different studies and direct head-to-head comparisons under identical experimental conditions were not available. Therefore, this data should be interpreted as a general guide to the expected performance of each internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardAnalyteMatrixLinearity Range (µg/mL)LLOQ (µg/mL)
This compound Clofibric AcidHuman Plasma0.1 - 100.1
Fenofibric acid-d6Fenofibric AcidHuman Plasma0.150 - 20.3830.150
BezafibrateFenofibric AcidHuman Plasma0.05 - 200.05

Table 2: Accuracy and Precision

Internal StandardAnalyteMatrixAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound Clofibric AcidHuman Plasma80 - 120 (spiked recovery)Not explicitly statedNot explicitly stated
Fenofibric acid-d6Fenofibric AcidHuman Plasma97.2 - 102.8< 2.5< 2.5
BezafibrateFenofibric AcidHuman Plasma91 - 112< 13< 13

Table 3: Recovery

Internal StandardAnalyteMatrixAnalyte Recovery (%)Internal Standard Recovery (%)
This compound Clofibric AcidHuman PlasmaNot explicitly statedNot explicitly stated
Fenofibric acid-d6Fenofibric AcidHuman Plasma73.8 - 75.485.9
BezafibrateFenofibric AcidHuman Plasma> 90> 90

Experimental Protocols

The following are summaries of typical experimental protocols used in quantitative assays employing these internal standards.

Protocol 1: Quantification of Clofibric Acid using this compound
  • Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing this compound.

  • Chromatography: Reversed-phase liquid chromatography (LC) with a C18 column.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) is used to detect the transitions for clofibric acid and this compound.

Protocol 2: Quantification of Fenofibric Acid using Fenofibric acid-d6
  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples. Fenofibric acid-d6 is added to the samples before extraction.

  • Chromatography: Reversed-phase LC with a C18 column.

  • Mass Spectrometry: MS/MS with ESI in negative ion mode, monitoring the specific MRM transitions for fenofibric acid and fenofibric acid-d6.

Protocol 3: Quantification of Fenofibric Acid using Bezafibrate
  • Sample Preparation: Liquid-liquid extraction (LLE) or protein precipitation of plasma samples with the addition of bezafibrate as the internal standard.

  • Chromatography: Reversed-phase LC with a C18 column.

  • Mass Spectrometry: MS/MS with ESI, monitoring the MRM transitions for fenofibric acid and bezafibrate.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for quantitative analysis using the discussed internal standards.

Workflow for Clofibric Acid Analysis using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for Clofibric Acid Analysis using this compound.

Workflow for Fenofibric Acid Analysis using Fenofibric acid-d6 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Fenofibric acid-d6 plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate lc_separation LC Separation (C18 Column) evaporate->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Safety Operating Guide

Proper Disposal of Clofibrate-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of deuterated compounds like Clofibrate-d4 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound, ensuring adherence to safety protocols and regulatory requirements.

Hazard Profile and Safety Data

This compound is the deuterium-labeled analog of Clofibrate.[1][2] The non-labeled compound, Clofibrate, is classified as harmful if swallowed, a cause of skin irritation, and a source of serious eye damage.[3][4] Furthermore, it is recognized by California's Proposition 65 as a carcinogen.[5] Due to its chemical properties, this compound is classified as a Dangerous Good for transportation and is known to be toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1][4]

MetricValueSpeciesSource
LD50 (Oral) 940 mg/kgRat[3]
LD50 (Intraperitoneal) 910 mg/kgRat[3]
TDLO (Oral) 171 ml/kg/6D intermittentMan[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste, in accordance with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[6][7] Never dispose of this compound down the drain or in regular trash.[6][8]

Immediate Handling and Collection
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Waste Collection: Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated hazardous waste container.

  • Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof closure.[6][7] Plastic containers are often preferred for chemical waste.[8]

Waste Container Management and Storage
  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Store the this compound waste container separately from incompatible chemicals.[6]

  • Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Fill Level: Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.[7]

  • Storage Duration: Adhere to the time limits for storing hazardous waste. Academic labs operating under EPA's Subpart K regulations may be able to store waste for up to 12 months, while other regulations may limit storage to 90 days or less.[7][8][9]

Final Disposal Procedure
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][7]

  • Documentation: Ensure all required waste generation documentation is completed accurately.[6]

  • Transportation: this compound is classified as a Dangerous Good and must be transported by certified professionals.[1] The final disposal method will be determined by the licensed facility, which often involves incineration for such compounds.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ClofibrateD4_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_container Label Container Clearly: 'Hazardous Waste - this compound' collect->label_container seal_container Keep Container Securely Closed label_container->seal_container store Store in Secondary Containment in a Satellite Accumulation Area seal_container->store contact_ehs Contact EHS for Pickup by a Licensed Disposal Vendor store->contact_ehs end Final Disposal via Approved Method (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.